Technical Documentation Center

3-(8-Quinolinyl)-L-alanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(8-Quinolinyl)-L-alanine
  • CAS: 137940-23-9

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Metal Chelation Studies with 3-(8-Quinolinyl)-L-alanine (8-Qal)

Executive Summary This guide details the application of 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8-Qal or (2S)-2-amino-3-(quinolin-8-yl)propanoic acid ) in bioinorganic chemistry. Unlike its derivative 8-hydroxyq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8-Qal or (2S)-2-amino-3-(quinolin-8-yl)propanoic acid ) in bioinorganic chemistry. Unlike its derivative 8-hydroxyquinoline-alanine (Hqa), which coordinates metals via an N,O-bidentate mode, 8-Qal functions primarily as a bulky, hydrophobic, nitrogen-donating ligand. It acts as a structural and functional mimic of Histidine and Tryptophan , offering a unique tool for engineering "zinc finger" motifs and probing metal-ion affinity in peptide scaffolds.

This document provides the specific methodology for incorporating 8-Qal into peptides via Solid-Phase Peptide Synthesis (SPPS) and determining metal binding constants (


) using spectrofluorometric titration.

Physicochemical Profile & Mechanism[1][2]

The Molecule[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (2S)-2-amino-3-(quinolin-8-yl)propanoic acid[1]

  • PubChem CID: 15087844[1]

  • Role: Non-canonical amino acid (NCAA), Metal Chelator, Fluorescent Probe.

  • Key Feature: The quinoline nitrogen (N1) possesses a lone pair capable of coordinating soft and borderline metal ions (Zn

    
    , Cu
    
    
    
    , Ni
    
    
    ).
Mechanism of Action[2][5]
  • Chelation Mode: In peptide sequences, 8-Qal typically acts as a monodentate ligand through the quinoline nitrogen, mimicking the N

    
     or N
    
    
    
    of Histidine. However, the rigid bicyclic ring imposes distinct steric constraints compared to the imidazole of Histidine.
  • Fluorescence Response: Free quinoline derivatives often exhibit low fluorescence due to Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the aromatic ring or solvent quenching.

    • Mechanism: Upon metal binding (e.g., Zn

      
      ), the nitrogen lone pair is engaged in coordination. This blocks the PET pathway, resulting in Chelation-Enhanced Fluorescence (CHEF) .
      
    • Quenching: Conversely, binding to paramagnetic metals like Cu

      
       typically results in fluorescence quenching via electron or energy transfer mechanisms.
      
PropertyValue / Characteristic
Molecular Weight 216.24 g/mol
Solubility Moderate in water; High in DMSO/DMF
Excitation (

)
~300–315 nm (Solvent dependent)
Emission (

)
~400–450 nm (Blue/Green region)
Metal Selectivity Zn

> Cu

> Ni

(Affinity varies by scaffold)
pKa (Quinoline N) ~4.9 (Protonation competes with metal binding)

Workflow Visualization

The following diagram outlines the logical flow for characterizing metal binding using 8-Qal containing peptides.

Qal_Workflow Start Start: Peptide Design SPPS Synthesis (Fmoc-SPPS) Coupling 8-Qal Start->SPPS Purification HPLC Purification & MS Verification SPPS->Purification StockPrep Preparation of Stocks (Peptide in Buffer + Metal Salts) Purification->StockPrep Exp_Choice Select Experiment Mode StockPrep->Exp_Choice Exp_UV UV-Vis Titration (Ground State Binding) Exp_Choice->Exp_UV High Conc. (>20µM) Exp_Fluoro Fluorescence Titration (Sensitivity/CHEF) Exp_Choice->Exp_Fluoro Low Conc. (<10µM) Data_Analysis Data Fitting (Benesi-Hildebrand / Non-linear) Exp_UV->Data_Analysis Exp_Fluoro->Data_Analysis Result Output: Kd, Stoichiometry, Quantum Yield Data_Analysis->Result

Caption: Workflow for the synthesis and physicochemical characterization of 8-Qal peptides.

Protocol 1: Incorporation via Fmoc-SPPS

Context: 8-Qal is compatible with standard Fmoc solid-phase peptide synthesis. However, the bulky quinoline group can hinder coupling efficiency.

Materials
  • Fmoc-3-(8-quinolinyl)-L-alanine (commercially available or synthesized).

  • Coupling Reagents: HATU or PyBOP (preferred over HBTU for sterically hindered amino acids).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide (for C-terminal amides) or Wang (for acids).

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (Critical Step):

    • Dissolve Fmoc-8-Qal (3.0 eq) , HATU (2.9 eq) , and HOAt (3.0 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: HOAt is added to suppress racemization and improve coupling of hindered residues.

  • Coupling: Shake/agitate for 2 to 4 hours at room temperature. (Standard AA coupling is usually 45 min; extended time is required here).

  • Monitoring: Perform a Kaiser test or Chloranil test. If positive (blue/violet), repeat the coupling (double coupling) with fresh reagents.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The quinoline ring is stable in TFA.

  • Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Spectrofluorometric Metal Titration ( Determination)

Context: This protocol determines the dissociation constant (


) of the Peptide-Zn

complex. 8-Qal fluorescence usually increases upon Zn binding.[2]
Buffer Considerations (Crucial)
  • Avoid: Phosphate buffers (precipitate with metals) or Citrate (competes for metal).

  • Recommended: 50 mM HEPES or MOPS, pH 7.2–7.5.

  • Ionic Strength: Maintain constant ionic strength (e.g., 100 mM NaCl) to minimize activity coefficient changes.

Experimental Setup
  • Peptide Stock: Prepare a 1 mM stock of the purified peptide in water or DMSO (if hydrophobic). Determine concentration accurately using UV-Vis (

    
     for Trp/Tyr if present, or calculate 
    
    
    
    for Quinoline, approx 2500-4000 M
    
    
    cm
    
    
    at peak absorption ~315nm).
  • Metal Stock: Prepare 100 mM ZnCl

    
     or Zn(ClO
    
    
    
    )
    
    
    in highly pure water (Milli-Q). Dilute to working standards (e.g., 1 mM, 100 µM).
  • Titration Sample: Dilute peptide to 5–10 µM in the assay buffer (2 mL total volume in a quartz cuvette).

Titration Steps[11][12]
  • Blank Scan: Record emission spectrum of the buffer alone.

  • Peptide Scan (

    
    ):  Record spectrum of 10 µM peptide (Ex: 310 nm, Em: 350–550 nm).
    
  • Titration:

    • Add Zn

      
       aliquots (e.g., 0.1 to 2.0 equivalents stepwise).
      
    • Mix by inversion (do not introduce bubbles).

    • Equilibrate for 2 minutes.

    • Record spectrum after each addition.

    • Continue until saturation (fluorescence intensity plateaus).

  • Data Processing:

    • Correct for dilution factors (

      
      ).
      
    • Plot Fluorescence Intensity (

      
      ) vs. [Zn
      
      
      
      ].
Data Analysis (Calculation)

Fit the data to a 1:1 binding model equation (assuming 1:1 stoichiometry):



  • 
    : Observed fluorescence.
    
  • 
    : Fluorescence of free peptide.
    
  • 
    : Fluorescence of saturated complex.
    
  • 
    : Dissociation constant.
    

Self-Validation Check: If the curve does not plateau, you have not reached saturation, or the binding is too weak (


 > max concentration used).

Troubleshooting & Scientific Integrity

Inner Filter Effect (IFE)

The quinoline ring absorbs UV light. As you titrate, if you use high concentrations of peptide or background absorbers, the excitation light may be attenuated before reaching the center of the cuvette.

  • Correction: If Absorbance at

    
     > 0.1, apply the correction formula:
    
    
    
    
pH Dependence

The quinoline nitrogen has a pKa


 4.9.
  • Impact: At pH < 6, the nitrogen is protonated (

    
    ) and cannot bind the metal.
    
  • Control: Ensure pH is maintained > 7.0 for optimal metal binding. If studying pH dependence, expect a sigmoidal drop in binding affinity as pH decreases.

Metal Contamination
  • Symptom: High background fluorescence or lack of response.

  • Solution: Use trace-metal grade buffers. Treat buffers with Chelex-100 resin to remove adventitious metals before adding the peptide.

References

  • Imperiali, B., & Fisher, S. L. (1991). "Design and synthesis of a novel peptidyl fluorophore." Journal of the American Chemical Society. Link(Foundational work on 8-hydroxyquinoline alanine, establishing the synthesis and fluorescence principles relevant to quinoline-based amino acids).

  • Walkup, G. K., & Imperiali, B. (1996). "Design and Evaluation of a Peptidyl Fluorescence Chemosensor for Divalent Zinc." Journal of the American Chemical Society. Link(Describes the zinc-sensing mechanism and titration protocols for quinoline-derived peptides).

  • PubChem. "3-(8-Quinolinyl)-L-alanine Compound Summary." National Library of Medicine.[1] Link(Source for physicochemical data and structure verification).

  • Amolegbe, S. A., et al. (2014).[3] "Iron(III) and copper(II) complexes bearing 8-quinolinol with amino-acids mixed ligands."[3] Arabian Journal of Chemistry. Link(Provides comparative context on stability constants and coordination geometry of quinoline-amino acid complexes).[3]

Sources

Application

Application Note: Site-Specific Insertion of 3-(8-Quinolinyl)-L-alanine (Qin)

This Application Note is designed for researchers utilizing Genetic Code Expansion (GCE) to incorporate the non-canonical amino acid 3-(8-Quinolinyl)-L-alanine (Qin) . This guide prioritizes experimental rigor, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Genetic Code Expansion (GCE) to incorporate the non-canonical amino acid 3-(8-Quinolinyl)-L-alanine (Qin) . This guide prioritizes experimental rigor, focusing on the specific challenges of solubility, synthetase orthogonality, and metal-ion dependent validation.

Executive Summary & Scientific Rationale

3-(8-Quinolinyl)-L-alanine (Qin) is a non-canonical amino acid (ncAA) distinguished by its quinoline side chain. Unlike its structural cousin 3-(8-hydroxyquinolinyl)-L-alanine (HqAla), Qin lacks the hydroxyl group, making it a distinct probe for transition metal sensing (specifically Zn²⁺) and photo-induced electron transfer (PET) studies.

When incorporated into proteins, Qin acts as a sensitive fluorophore. Its fluorescence is typically quenched in the apo-state but significantly enhanced upon chelation with metal ions (Cheli-Enhanced Fluorescence or CHEF). This makes Qin-labeled proteins powerful tools for monitoring real-time metal flux in biological systems without the steric bulk of extrinsic dyes.

Key Applications
  • Metalloprotein Engineering: Creating de novo metal-binding sites.

  • Conformational Sensors: Monitoring protein folding via metal-mediated crosslinking.

  • Live Cell Imaging: Ratiometric sensing of Zn²⁺ pools.

Mechanism of Action: Orthogonal Translation System (OTS)

The incorporation of Qin relies on an evolved Orthogonal Translation System (OTS) derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate suppressor tRNA (


).
The Genetic Code Expansion Workflow

The specific aminoacyl-tRNA synthetase variant (herein referred to as QinRS ) has been evolved to recognize the bulky quinoline ring while excluding endogenous tyrosine.

GCE_Mechanism Qin 3-(8-Quinolinyl)-L-alanine (Exogenous) QinRS QinRS (MjTyrRS Variant) Qin->QinRS Binding tRNA tRNA(CUA) (Orthogonal) QinRS->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Decodes TAG Plasmid Expression Plasmid (Gene of Interest + TAG) Plasmid->Ribosome mRNA Input Protein Qin-Labeled Protein Ribosome->Protein Elongation

Figure 1: The orthogonal translation pathway. QinRS specifically charges the orthogonal tRNA with Qin, which then suppresses the Amber (TAG) stop codon in the target gene.

Experimental Protocol

Phase I: Materials & Reagents
ComponentSpecificationNotes
ncAA 3-(8-Quinolinyl)-L-alanine (Qin)Custom synthesis or specialized vendor (e.g., Chem-Impex, BOC Sciences). >98% purity required.
Synthetase Plasmid pEvol-QinRS or pUltra-QinRSEncodes the evolved MjTyrRS variant specific for Qin.
Reporter Plasmid pET-Target-TAGTarget gene with TAG codon at desired site (e.g., GFP-TAG).
Host Strain E. coli BL21(DE3) or C321.ΔAC321.ΔA (RF1 knockout) yields higher incorporation efficiency.
Inducers L-Arabinose, IPTGFor synthetase and target gene induction respectively.
Phase II: Solubilization of Qin (Critical Step)

Aromatic ncAAs like Qin are hydrophobic and difficult to dissolve in neutral media. Improper solubilization is the #1 cause of failed incorporation.

  • Weighing: Calculate the amount needed for a final concentration of 1 mM in your culture volume.

  • Dissolution: Dissolve Qin powder in a minimal volume of 1 M NaOH (approx. 50 µL per 10 mg of amino acid). Vortex until fully clarified.

  • Neutralization/Dilution: Immediately dilute with 1 mL of pre-warmed water or buffer.

    • Note: Do not neutralize to pH 7.0 in the stock tube, as it may precipitate. Add the alkaline stock directly to the rapid-mixing culture media, where the large volume will buffer the pH.

  • Sterilization: Pass through a 0.22 µm nylon filter if adding to long-duration cultures.

Phase III: Expression Protocol
  • Transformation: Co-transform E. coli BL21(DE3) with pEvol-QinRS and pET-Target-TAG . Plate on LB-Agar with Chloramphenicol (Cm) and Ampicillin (Amp).

  • Inoculation: Pick a single colony into 5 mL LB (Cm/Amp) + 1% Glucose. Incubate overnight at 37°C.

  • Subculture: Dilute 1:100 into fresh 2xYT or TB media (rich media is preferred for yield). Incubate at 37°C until OD₆₀₀ reaches 0.4–0.5 .

  • Induction & Incorporation:

    • Add Qin stock solution to a final concentration of 1 mM .

    • Add L-Arabinose (0.02% w/v) to induce QinRS expression.

    • Incubate for 30 minutes at 30°C to allow synthetase accumulation and tRNA charging.

    • Add IPTG (0.5 mM) to induce the target protein.

  • Expression: Continue shaking at 25°C or 30°C for 12–16 hours. Lower temperatures favor solubility of the modified protein.

Phase IV: Purification Considerations
  • Metal Contamination: If the goal is metal sensing, avoid EDTA in lysis and purification buffers, as it will strip endogenous metals or interfere with downstream titrations. Use Chelex-treated buffers if "apo" protein is required.

  • Lysis: Standard sonication in Tris/NaCl buffer.

Validation & Quality Control

A. Mass Spectrometry (The Gold Standard)

You must verify incorporation via Intact Protein ESI-MS.

  • Expected Mass Shift: Calculate the mass difference between the Wild Type (Tyr/Phe) and Qin-containing mutant.

    • Qin Residue MW: ~200.2 Da (residue mass).

    • Tyr Residue MW: 163.2 Da.

    • Delta: Look for a mass shift corresponding to (Qin - Endogenous AA).

  • Success Criteria: A single peak corresponding to the [Protein + Qin] mass. Presence of a peak at [Protein - Qin + Tyr] indicates "leakiness" (synthetase promiscuity).

B. Fluorescence Characterization (Functional Assay)

Qin exhibits distinct fluorescence properties that differentiate it from Tryptophan.

PropertyTryptophan (Trp)3-(8-Quinolinyl)-L-alanine (Qin)
Excitation Max 280 nm310–320 nm
Emission Max 350 nm400–450 nm (Solvent dependent)
Metal Response InsensitiveHigh Sensitivity (Zn²⁺, Cu²⁺)

Protocol for Zn²⁺ Sensing:

  • Prepare 1 µM purified Qin-protein in HEPES buffer (pH 7.4).

  • Excite at 315 nm. Record emission from 350–550 nm.

  • Titrate ZnCl₂ (0–100 µM).

  • Observation: You should observe a dose-dependent increase in fluorescence intensity (CHEF effect) if the Qin is located in a solvent-exposed or designed metal-binding pocket.

Metal_Sensing Apo Apo-Protein (Qin Unbound) Holo Holo-Protein (Qin-Zn Complex) Apo->Holo + Zn²⁺ Zn Zn²⁺ Zn->Holo Signal Fluorescence Increase (CHEF) Holo->Signal Excitation @ 315nm

Figure 2: The mechanism of Zinc sensing. Binding of Zinc restricts the quinoline ring flexibility and/or alters electronic states, leading to enhanced fluorescence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of Qin or translational stalling.Increase media volume; try E. coli C321.ΔA (RF1 deficient) to prevent premature termination.
Precipitate in Media Qin crashed out upon addition.Dissolve Qin in higher molarity NaOH initially; add to media slowly while stirring.
Mass Spec shows "Wild Type" Synthetase is charging Tyr/Phe.The QinRS mutant is promiscuous. Increase Qin concentration to 2 mM to outcompete endogenous amino acids.
No Fluorescence Change Metal contamination in buffer.All buffers must be treated with Chelex-100 resin to remove trace metals before the titration assay.

References

  • Lee, H. S., et al. (2009). "Genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe." Journal of the American Chemical Society. (Note: Describes the hydroxy-derivative HqAla foundation).

  • Liu, J., et al. (2013).[1] "Genetically Encoded Fluorescent Probe for Zinc Ions Based on a Noncanonical Amino Acid." Journal of the American Chemical Society. (Key reference for Qin/Zn sensing).

  • Chin, J. W. (2014).[2] "Expanding and reprogramming the genetic code." Nature.

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry.

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-(8-Quinolinyl)-L-alanine

Introduction: The Significance of 3-(8-Quinolinyl)-L-alanine in Peptide Chemistry The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and catalysts.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(8-Quinolinyl)-L-alanine in Peptide Chemistry

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and catalysts.[1] 3-(8-Quinolinyl)-L-alanine (Q-Ala) is a particularly valuable building block due to the unique properties of its quinoline side chain. The nitrogen atom and the aromatic system of the quinoline moiety can participate in metal ion chelation, π-π stacking, and other non-covalent interactions. This allows for the design of peptides with tailored functions, such as artificial metalloenzymes, high-affinity binders for specific biological targets, and agents for bioimaging. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-3-(8-Quinolinyl)-L-alanine into peptides using solid-phase peptide synthesis (SPPS).

Core Principles of Fmoc-SPPS for Peptides Containing 3-(8-Quinolinyl)-L-alanine

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its mild reaction conditions.[2] The basic workflow of Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4]

Each cycle of amino acid addition consists of two main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4]

  • Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent that activates the carboxylic acid.[5]

The bulky and potentially interactive nature of the 3-(8-Quinolinyl)-L-alanine side chain requires careful consideration of the coupling and cleavage steps to ensure high yields and purity of the final peptide.

Experimental Workflows and Protocols

Diagram of the Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA_n-...-AA_1-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Q-Ala-OH (Coupling Reagent + Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle (Fmoc-Q-Ala-AA_n-...-AA_1-Resin) Washing2->Next_Cycle Repeat for next amino acid Next_Cycle->Deprotection

Caption: General workflow for the incorporation of Fmoc-3-(8-Quinolinyl)-L-alanine in solid-phase peptide synthesis.

Detailed Step-by-Step Protocols

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing 3-(8-Quinolinyl)-L-alanine on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-3-(8-Quinolinyl)-L-alanine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • Methanol

  • Diethyl ether, cold

Equipment:

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker or vortex mixer

  • Vacuum manifold

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in the synthesis vessel and wash with DMF (3 x 5 mL). Allow the resin to swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-3-(8-Quinolinyl)-L-alanine:

    • In a separate vial, dissolve Fmoc-3-(8-Quinolinyl)-L-alanine (0.4 mmol, 4 equivalents), HBTU (0.4 mmol, 4 equivalents), and HOBt (0.4 mmol, 4 equivalents) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the steric bulk of the quinoline side chain, a longer coupling time is recommended.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step with a fresh solution of activated Fmoc-3-(8-Quinolinyl)-L-alanine.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure the complete removal of side-chain protecting groups and cleavage from the resin without modifying the quinoline moiety.

Cleavage Cocktail Selection:

Target Peptide CharacteristicsRecommended Cleavage CocktailScavengers and Their Functions
Peptides without Trp, Cys, or MetReagent R: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)TIS: Scavenges carbocations.
Peptides containing Trp, Met, CysReagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Phenol & Thioanisole: Protect Trp. EDT: Scavenges various cations and prevents oxidation of Met and Cys.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Analysis:

  • Analytical RP-HPLC: To assess the purity of the final product.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[7][8]

Troubleshooting and Key Considerations

  • Incomplete Coupling of Q-Ala: Due to its steric hindrance, double coupling may be necessary. Using a more potent coupling reagent like HATU or COMU can also improve efficiency.[9]

  • Side Reactions during Cleavage: The quinoline ring is generally stable to TFA. However, to prevent any potential modification, especially if the peptide contains other sensitive residues, the use of a comprehensive scavenger cocktail like Reagent K is highly recommended.[10][11]

  • Chelation during Synthesis: While the quinoline moiety can chelate metals, the conditions of Fmoc-SPPS (anhydrous organic solvents) generally do not favor strong metal chelation that would interfere with coupling reagents. However, if issues persist, using a carbodiimide-based coupling reagent like DIC/HOBt, which does not contain a metal, can be an alternative.

  • Purification Challenges: Peptides containing Q-Ala may exhibit different chromatographic behavior due to the hydrophobicity and potential metal-chelating properties of the quinoline side chain. Optimization of the HPLC gradient may be required.

Conclusion

The successful incorporation of 3-(8-Quinolinyl)-L-alanine into peptides using Fmoc-SPPS is readily achievable with careful optimization of coupling and cleavage conditions. The protocols and considerations outlined in this guide provide a robust framework for researchers to synthesize novel Q-Ala-containing peptides for a wide range of applications in chemical biology, drug discovery, and materials science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 289, 104-123.
  • CEM Corporation. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • ResolveMass Laboratories Inc. (2024, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 8(3), 143-151. [Link]

  • International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Fields, G. B. (1997). Methods for Modern Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. [Link]

  • Master Organic Chemistry. (2019, February 15). Peptide Synthesis. [Link]

  • YouTube. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). [Link]

  • YouTube. (2013, October 20). The Peptide Bond: Formation and Cleavage. [Link]

  • YouTube. (2023, February 9). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). [Link]

Sources

Application

Application Notes &amp; Protocols: Crystallization of Proteins with Incorporated 3-(8-Quinolinyl)-L-alanine

Abstract The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology in chemical biology and structural biology. This guide provides a comprehensive overview and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology in chemical biology and structural biology. This guide provides a comprehensive overview and detailed protocols for the use of 3-(8-Quinolinyl)-L-alanine (Q-Ala), a metal-chelating UAA, to facilitate protein crystallization and structure determination. By introducing a specific, high-affinity metal-binding site, researchers can overcome common crystallization challenges and simplify the phasing process in X-ray crystallography. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for high-resolution structural analysis.

Introduction: The Power of a Metal-Chelating Amino Acid

Standard protein crystallography often faces two major hurdles: obtaining well-ordered, diffraction-quality crystals and solving the phase problem.[1][2] The incorporation of the unnatural amino acid 3-(8-Quinolinyl)-L-alanine (Q-Ala) offers an elegant, genetically encoded solution to address both challenges.

Q-Ala is an analog of alanine featuring an 8-quinolinyl side chain.[3] The key functionality lies in the quinoline moiety, a bidentate chelator capable of forming stable complexes with various transition metal ions.[4][5] When Q-Ala is incorporated into a target protein, it creates a novel, localized metal-binding site. This engineered site serves two primary purposes in crystallography:

  • Facilitating Crystal Packing: The metal ion, coordinated by Q-Ala from one protein molecule and potentially another residue (or a second Q-Ala) from a neighboring molecule, can act as a rigid linker. This metal-mediated intermolecular contact can promote the formation of a stable and well-ordered crystal lattice, which is often a bottleneck in the crystallization process.[6]

  • Solving the Phase Problem: The chelated metal ion acts as a powerful anomalous scatterer of X-rays. By collecting diffraction data at a wavelength corresponding to the absorption edge of the metal, one can generate significant anomalous signal. This signal is then used to determine the initial phases through techniques like Single-wavelength Anomalous Dispersion (SAD), greatly simplifying the path to a final structure.[4]

This guide will detail the workflow for incorporating Q-Ala into a protein of interest and subsequently leveraging its properties for successful crystallization and structure determination.

The Workflow: From Gene to Crystal Structure

The overall process involves genetic code expansion to produce the Q-Ala-containing protein, followed by purification, metal complexation, and crystallographic analysis. Each step requires careful planning and execution.

Crystallization_Workflow cluster_gene Molecular Biology cluster_expression Protein Production cluster_purification Biochemistry & Crystallography A Site Selection & Plasmid Design (Introduce TAG codon) B Co-transformation into E. coli Expression Host A->B Orthogonal Synthetase/tRNA Plasmid C Cell Growth & Induction B->C D Supplement with Q-Ala Amino Acid C->D E Protein Expression & Harvest D->E F Cell Lysis & Purification E->F G Add Metal Ion (e.g., Zn²⁺, Ni²⁺) F->G H Crystallization Screening G->H I Crystal Optimization & X-ray Diffraction H->I J Structure Solution (SAD Phasing) I->J

Caption: Overall workflow for protein crystallization using Q-Ala.

Protocol I: Site-Specific Incorporation of Q-Ala

The most robust method for incorporating UAAs in living cells is through the expansion of the genetic code using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[7][8] This system hijacks a "blank" codon—typically the amber stop codon (TAG)—and reassigns it to the UAA.

Amber_Suppression aaRS Orthogonal aaRS Charged_tRNA Q-Ala-tRNA(CUA) aaRS->Charged_tRNA ATP -> AMP+PPi tRNA Orthogonal tRNA(CUA) tRNA->aaRS QAla Q-Ala QAla->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Growing Polypeptide Ribosome->Protein Q-Ala Incorporated mRNA mRNA ...AUG...UAG...UAA...

Caption: Mechanism of amber stop codon suppression for Q-Ala incorporation.

Materials
  • Plasmids:

    • Expression plasmid for your protein of interest (POI), with the codon for the desired residue mutated to a TAG amber stop codon.

    • Plasmid encoding the orthogonal MjTyrRS/tRNA pair engineered for Q-Ala (e.g., pEVOL-Q-Ala).

  • Reagents:

    • 3-(8-Quinolinyl)-L-alanine (synthesis or commercial).

    • E. coli expression strain (e.g., BL21(DE3)).

    • Appropriate antibiotics for both plasmids.

    • Luria-Bertani (LB) and M9 minimal media.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Equipment:

    • Standard microbiology and protein expression equipment (incubators, shakers, centrifuges, sonicator).

    • Chromatography system (e.g., FPLC) for purification.

Step-by-Step Protocol
  • Site Selection: Choose a site for Q-Ala incorporation. A solvent-exposed residue is often preferred to minimize disruption of protein folding and to be available for crystal contact formation.[] Computational tools can help predict sites that are less likely to perturb the structure.

  • Transformation: Co-transform the POI-TAG plasmid and the pEVOL-Q-Ala plasmid into a suitable E. coli expression strain. Plate on LB-agar containing antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂) with the overnight culture. Add antibiotics.

    • Rationale: Minimal medium is used to reduce competition from natural amino acids and improve the incorporation efficiency of the UAA.

  • Growth and UAA Addition: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add Q-Ala: Add 3-(8-Quinolinyl)-L-alanine to a final concentration of 1-2 mM.

    • Note: The optimal concentration may need to be determined empirically for each protein.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

    • Rationale: Lower temperatures slow down translation, which can improve the fidelity of UAA incorporation and enhance protein folding.[]

  • Harvest and Purify: Harvest the cells by centrifugation. Purify the Q-Ala-containing protein using standard protocols (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

  • Verification (Optional but Recommended): Confirm successful incorporation of Q-Ala using mass spectrometry (LC-MS/MS).

Protocol II: Crystallization of the Q-Ala-Containing Protein

With the purified protein in hand, the next stage is to form the metal complex and set up crystallization trials. The presence of the metal ion is the critical variable in this process.

Metal Ion Selection

The choice of metal ion is dictated by its coordination chemistry and its properties as an anomalous scatterer. Divalent transition metals are commonly used.

Metal IonCoordination GeometryTypical ConcentrationX-ray Absorption Edge (keV)Notes
Zinc (Zn²⁺) Tetrahedral, Octahedral1-5 mM9.659Strong anomalous scatterer, often promotes good crystal quality.[4]
Nickel (Ni²⁺) Square Planar, Octahedral1-10 mM8.333Good anomalous signal. Can sometimes be used directly after Ni-NTA purification.
Cobalt (Co²⁺) Tetrahedral, Octahedral1-5 mM7.709Useful alternative to Zn²⁺ and Ni²⁺.
Copper (Cu²⁺) Distorted Octahedral0.5-2 mM8.979Can be redox-active; may require careful handling to avoid protein damage.[10]
Step-by-Step Protocol
  • Protein Preparation: Concentrate the purified protein to 5-15 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • Metal Complexation: Add the chosen metal salt (e.g., ZnCl₂, NiSO₄) to the protein solution in a 2-5 fold molar excess. Incubate on ice for at least 30 minutes.

    • Rationale: This pre-incubation step ensures the formation of the Q-Ala-metal complex prior to setting up crystallization trials.

  • Crystallization Screening: Use the sitting drop or hanging drop vapor diffusion method.

    • Drop Composition: Mix 1 µL of the protein-metal complex solution with 1 µL of the reservoir solution from a commercial sparse-matrix screen (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+).

    • Reservoir: 50-100 µL of the screen solution.

    • Critical Step: It is highly advisable to supplement the crystallization screen solutions with the same metal ion at the same concentration used in the protein drop. This prevents the metal from being stripped from the protein by chelating agents (like citrate) present in some screen conditions.

  • Incubation and Monitoring: Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several weeks.

  • Crystal Optimization: Once initial crystal "hits" are identified, optimize them by systematically varying the parameters of the successful condition:

    • Precipitant concentration (e.g., PEG, ammonium sulfate).

    • pH of the buffer.

    • Protein and metal ion concentrations.

    • Temperature.

  • Data Collection and Phasing: Harvest the best crystals, cryo-protect if necessary, and collect X-ray diffraction data at a synchrotron source. Tune the X-ray energy to the absorption edge of the incorporated metal to maximize the anomalous signal for SAD phasing.[11]

Troubleshooting

  • Low Protein Yield: This often points to poor incorporation efficiency of Q-Ala.[]

    • Solution: Optimize Q-Ala concentration, use a richer minimal medium, or try a different orthogonal synthetase/tRNA pair if available. Verify the integrity of your plasmids.

  • Protein Precipitation Upon Metal Addition: The metal may be causing aggregation.

    • Solution: Lower the metal concentration, try a different metal ion, or screen different buffer conditions (pH, salt) for the complexation step.

  • No Crystal Hits: Crystallization remains a probabilistic endeavor.[1]

    • Solution: Screen a wider range of crystallization conditions, try a different metal ion (which will alter potential crystal contacts), or consider re-engineering the protein to place Q-Ala at a different surface-exposed site.

References

  • PubChem. (n.d.). 3-(8-Quinolinyl)-L-alanine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Wang, Q., Parrish, A. R., & Wang, L. (2019). Expanding the genetic code for biological studies. Chemical Society Reviews, 48(23), 6336-6356.
  • Drienovská, I., Scheele, R. A., de Souza, C. G., & Roelfes, G. (2020). A Hydroxyquinoline-Based Unnatural Amino Acid for the Design of Novel Artificial Metalloenzymes. ChemBioChem, 21(21), 3077–3081. Available from: [Link]

  • Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment - Expanding the chemistry of biology. Chemical Science, 6(1), 50-69.
  • Kim, C. H., Yang, J., & Lee, H. S. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 1982, 149-161. Available from: [Link]

  • Berg, J. M. (1990). Zinc finger domains: hypotheses and current knowledge. Annual Review of Biophysics and Biophysical Chemistry, 19, 405-421.
  • DeGrado, W. F., Lombardi, A., & Imperiali, B. (2014). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Journal of the American Chemical Society, 136(40), 14091-14099. Available from: [Link]

  • Chatterjee, A., Sun, S. B., Furman, J. L., & Schultz, P. G. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli. Biochemistry, 52(10), 1828–1837.
  • Chayen, N. E. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. Acta Crystallographica Section F, 73(Pt 9), 534-544. Available from: [Link]

  • Zhang, C., et al. (2024). Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design. International Journal of Molecular Sciences, 25(1), 123. Available from: [Link]

  • DeLucas, L. J., et al. (2021). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Crystals, 11(3), 258. Available from: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS Journal, 275(1), 1-21.
  • Wang, L., Xie, J., & Schultz, P. G. (2006). Expanding the genetic code. Annual Review of Biophysics and Biomolecular Structure, 35, 225-249.
  • Hino, N., Okeda, H., & Sakamoto, K. (2005). Genetic Incorporation of a Metal-ion Chelating Amino Acid into Proteins as a Biophysical Probe. Journal of the American Chemical Society, 127(51), 18052-18053. Available from: [Link]

  • Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solid-Phase Synthesis with 3-(8-Quinolinyl)-L-alanine

Introduction: The Molecule & The Challenge Welcome to the technical support hub for 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8-QGP or Qal ). This non-canonical amino acid is a powerful tool for developing metal-s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8-QGP or Qal ). This non-canonical amino acid is a powerful tool for developing metal-sensing peptides and fluorescent probes due to its bidentate chelating ability and photophysical properties.

However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical hurdles:

  • Steric Hindrance: The bulky bicyclic quinoline system adjacent to the

    
    -carbon impedes acylation kinetics.
    
  • Nitrogen Basicity: The quinoline nitrogen (pKa

    
     4.9) can act as a weak base or metal chelator, interfering with standard protocols.
    
  • Hydrophobicity: High potential for on-resin aggregation.

This guide provides field-proven protocols to navigate these challenges.

Module 1: Coupling Optimization

The Challenge: Incomplete Coupling

Due to the steric bulk of the 8-quinolinyl side chain, standard HBTU/DIPEA protocols often result in deletion sequences (des-Qal peptides).

Troubleshooting Protocol

Q: My coupling efficiency is stuck below 80%. What should I change?

A: Switch to a double-coupling strategy using a highly reactive aminium/uronium salt with a chaotropic additive.

Recommended Protocol:

  • Reagent Choice: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling more effectively than HOBt.

  • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker base that minimizes the risk of racemization, which is elevated for bulky aromatic amino acids.

  • Stoichiometry:

    • Coupling 1: 4 eq. Fmoc-AA : 3.8 eq. HATU : 4 eq. HOAt : 8 eq. Collidine (45 min).

    • Coupling 2: 4 eq. Fmoc-AA : 4 eq. DIC : 4 eq. Oxyma Pure (60 min).

    • Note: Using two different activation mechanisms (Uronium vs. Carbodiimide) helps overcome difficult steric conformations.

Data: Coupling Reagent Efficiency Comparison
Coupling ReagentBaseSolventYield (1st Pass)Risk of Racemization
HBTU / HOBt DIPEADMF~65%Moderate
DIC / Oxyma NoneDMF~85%Low
HATU / HOAt CollidineNMP>95% Low-Moderate
PyBOP DIPEADMF~75%High

Module 2: Solubility & Aggregation

The Challenge: Resin Aggregation

The hydrophobic quinoline ring promotes


-

stacking interactions between growing peptide chains, leading to "gelation" of the resin and failed deprotection steps.
Troubleshooting Protocol

Q: The resin looks clumped and the solvent isn't draining well after coupling Qal. Why?

A: You are experiencing pseudo-dilution failure (aggregation). The peptide chains have collapsed.

Step-by-Step Fix:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps involving Qal. NMP is a superior solvent for disrupting

    
    -sheet formation and solubilizing aromatic residues.
    
  • Chaotropic Wash: After Fmoc deprotection and before coupling, perform a wash with 0.1 M LiCl in DMF or Pseudoproline solvents (if available). This disrupts hydrogen bond networks.

  • Resin Selection: Use a PEG-PS (Polyethylene glycol-polystyrene) based resin (e.g., TentaGel or ChemMatrix). These swell better in polar solvents than pure polystyrene, mechanically separating the chains.

Module 3: Cleavage & Side Reactions

The Challenge: Nitrogen Alkylation & Metal Trapping

The quinoline nitrogen is nucleophilic enough to trap carbocations (like tert-butyl cations) generated during TFA cleavage, leading to permanent alkylation of the side chain. Additionally, trace metals in the TFA can chelate to the Qal, altering the HPLC retention time.

Troubleshooting Protocol

Q: I see a mass shift of +56 Da or +106 Da in my final peptide. What happened?

A: The +56 Da shift corresponds to t-Butyl alkylation . The quinoline nitrogen attacked a t-butyl cation released from a protecting group (like Boc-Lys or tBu-Ser).

Preventative Cleavage Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Critical scavenger for aromatic alkylation)

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)

  • Water: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Essential if Cys/Met are present; also scavenges metals)

Post-Cleavage Workup: If the peptide appears "smudged" on HPLC or shows broad peaks, it may be coordinating trace metals from the HPLC lines.

  • Fix: Incubate the crude peptide in 10 mM EDTA (pH 8) for 30 minutes before preparative HPLC purification. This strips any bound metals.

Visual Workflow: Decision Logic for Qal Synthesis

The following diagram illustrates the critical decision points when incorporating 3-(8-Quinolinyl)-L-alanine into a sequence.

Qal_Synthesis_Workflow Start Start: Incorporate 3-(8-Quinolinyl)-L-Ala CheckPos Check Position in Sequence Start->CheckPos IsCTerm Is it C-Terminal? CheckPos->IsCTerm LoadResin Use Pre-loaded Resin (Avoid loading bulky AA manually) IsCTerm->LoadResin Yes IsMid Is it Internal/N-Term? IsCTerm->IsMid No Coupling Coupling Protocol Selection LoadResin->Coupling IsMid->Coupling Standard Standard: DIC/Oxyma (2x) Coupling->Standard Difficult Difficult (Post-15 residues): HATU/HOAt/Collidine Coupling->Difficult CheckColor Kaiser/Chloranil Test Standard->CheckColor Difficult->CheckColor Result Blue Beads? CheckColor->Result Recouple Recouple: Switch to HCTU or HATU + 10% DMSO/NMP Result->Recouple Yes (Incomplete) Proceed Proceed to Capping (Ac2O) Result->Proceed No (Complete) Recouple->CheckColor Cleavage Cleavage Cocktail Selection Proceed->Cleavage Scavengers Add Phenol (5%) + EDT (2.5%) to prevent N-alkylation Cleavage->Scavengers

Caption: Decision tree for optimizing coupling and cleavage conditions for sterically hindered quinolinyl-alanine residues.

FAQs: Expert Solutions

Q1: Can I use UV monitoring (280/301 nm) to track Fmoc removal for this amino acid?

  • Answer: Proceed with caution. The quinoline ring has strong UV absorbance that overlaps with the Fmoc group (typically monitored at 301 nm) and the piperidine-Fmoc adduct. This can lead to false positives (appearing as if Fmoc is not removed) or signal saturation.

  • Solution: Monitor deprotection at a non-interfering wavelength (e.g., 320-350 nm ) where Fmoc absorbance tails off but quinoline might still absorb, or rely on mass spectrometry of a cleaved resin aliquot.

Q2: I need to perform a "Click" reaction (CuAAC) on a peptide containing Qal. Will the copper ruin the peptide?

  • Answer: Yes, the 8-quinolinyl group will chelate Cu(I) ions, potentially poisoning the catalyst or retaining copper in the final product.

  • Solution: Use a copper-free click chemistry (SPAAC) approach if possible. If Cu(I) is mandatory, increase the catalyst loading (to saturate the Qal sites) and perform an extensive EDTA/DTT wash post-synthesis to strip the metal.

Q3: Is racemization a major concern?

  • Answer: Yes, particularly if using strong bases like DIPEA with uronium reagents (HBTU/HATU). The electron-rich quinoline ring stabilizes the oxazolone intermediate, promoting racemization.

  • Solution: Always use Collidine (TMP) as the base for HATU couplings, or stick to DIC/Oxyma , which is known to suppress racemization effectively [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Optimization

Technical Support Center: Optimizing Codon Suppression for 3-(8-Quinolinyl)-L-alanine (Q-Ala) Incorporation

Welcome to the technical support center for the site-specific incorporation of the non-canonical amino acid (ncAA) 3-(8-Quinolinyl)-L-alanine (Q-Ala). This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the site-specific incorporation of the non-canonical amino acid (ncAA) 3-(8-Quinolinyl)-L-alanine (Q-Ala). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to successfully incorporate Q-Ala into your target proteins.

Introduction to Q-Ala Incorporation

3-(8-Quinolinyl)-L-alanine is a fluorescent, metal-chelating unnatural amino acid. Its unique properties make it a powerful tool for studying protein structure and function, protein-protein interactions, and for the development of novel protein therapeutics. The incorporation of Q-Ala into a target protein at a specific site is achieved through the powerful technique of genetic code expansion, most commonly via amber (UAG) stop codon suppression.[1] This process relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). This orthogonal pair functions independently of the host cell's translational machinery, ensuring that Q-Ala is exclusively incorporated at the desired UAG codon.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it essential?

An orthogonal aaRS/tRNA pair is a synthetase and tRNA that are derived from a different species and have been engineered to be mutually exclusive with the host organism's own set of aaRSs and tRNAs.[2][3][4] This orthogonality is crucial for two reasons:

  • The orthogonal synthetase must not charge any of the host cell's endogenous tRNAs with Q-Ala or any of the 20 canonical amino acids.

  • The host cell's endogenous synthetases must not charge the orthogonal tRNA with any of the 20 canonical amino acids.

This mutual orthogonality ensures the fidelity of Q-Ala incorporation solely at the designated amber (UAG) codon.[2][3][4]

Q2: Which specific orthogonal aaRS/tRNA pair should I use for Q-Ala incorporation?

Currently, there is no universally established, commercially available orthogonal pair specifically evolved for 3-(8-Quinolinyl)-L-alanine. However, Q-Ala is an analog of tryptophan. Therefore, a common starting point is to screen existing orthogonal synthetases that have been evolved to incorporate other tryptophan analogs. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) are a highly versatile and commonly used pair for evolving new ncAA specificities. It is likely that a mutant of PylRS could be evolved to efficiently charge Q-Ala to its tRNA.

Q3: What are the key components of the expression system for Q-Ala incorporation?

A typical expression system for Q-Ala incorporation in E. coli consists of two plasmids:

  • pEVOL Plasmid: This plasmid expresses the orthogonal aaRS (e.g., a mutant PylRS) and one or more copies of the suppressor tRNACUA.

  • Target Protein Plasmid: This plasmid contains the gene for your protein of interest, with an in-frame amber (TAG) codon at the desired site of Q-Ala incorporation.

The expression of both the orthogonal pair and the target protein is typically under the control of inducible promoters (e.g., arabinose-inducible for the aaRS/tRNA and IPTG-inducible for the target protein).

Q4: How does amber codon suppression work?

The process of amber codon suppression for Q-Ala incorporation can be visualized as follows:

amber_suppression cluster_plasmids Expression Plasmids cluster_cell Host Cell (E. coli) pEVOL pEVOL Plasmid aaRS Orthogonal aaRS (e.g., mutant PylRS) pEVOL->aaRS expresses tRNA Suppressor tRNA_CUA pEVOL->tRNA expresses pTarget Target Protein Plasmid mRNA mRNA with UAG codon pTarget->mRNA transcribes Charged_tRNA Q-Ala-tRNA_CUA aaRS->Charged_tRNA charges tRNA->aaRS QAla Q-Ala (in media) QAla->aaRS Ribosome Ribosome Charged_tRNA->Ribosome delivers Q-Ala Protein Full-length Protein with Q-Ala Ribosome->Protein translates Truncated_Protein Truncated Protein Ribosome->Truncated_Protein premature termination mRNA->Ribosome RF1 Release Factor 1 (RF1) RF1->Ribosome competes

Caption: Workflow of amber codon suppression for Q-Ala incorporation.

In the presence of Q-Ala in the growth media, the expressed orthogonal aaRS specifically recognizes and attaches Q-Ala to the suppressor tRNACUA. During translation, when the ribosome encounters the UAG codon in the mRNA of the target protein, the Q-Ala-loaded suppressor tRNA binds to the UAG codon, leading to the incorporation of Q-Ala and the synthesis of the full-length protein. This process competes with the host's Release Factor 1 (RF1), which recognizes the UAG codon and triggers the termination of translation, resulting in a truncated protein product.

Troubleshooting Guide

Low yield of the full-length protein containing Q-Ala is the most common issue encountered. The following table provides a systematic approach to troubleshooting this problem.

Problem Potential Cause(s) Recommended Solution(s)
No or very low yield of full-length protein 1. Inefficient charging of tRNA with Q-Ala by the orthogonal aaRS.• Screen different mutant versions of the orthogonal aaRS. If using a PylRS variant, consider mutations in the active site that might better accommodate the quinolinyl group. • Increase the expression level of the orthogonal aaRS by using a stronger promoter or a higher concentration of the inducer (e.g., arabinose).
2. Low concentration of Q-Ala in the cytoplasm.• Increase the concentration of Q-Ala in the growth medium. A typical starting concentration is 1-2 mM, but this may need to be optimized. • Check the solubility of Q-Ala in your media. It may be necessary to dissolve it in a small amount of NaOH or HCl before adding it to the media.[5]
3. Toxicity of Q-Ala to the host cells.• Perform a growth curve analysis with varying concentrations of Q-Ala to determine its toxicity threshold. • Induce protein expression at a lower temperature (e.g., 18-25°C) to reduce metabolic stress on the cells.
4. The chosen UAG codon site is not permissive for suppression.• The sequence context around the UAG codon can significantly impact suppression efficiency. If possible, try moving the UAG codon to a different position in the gene.[5]
High levels of truncated protein 1. Competition from Release Factor 1 (RF1).• Use an E. coli strain with a knockout of the prfA gene, which encodes RF1. This will eliminate competition for the UAG codon. • Increase the expression of the suppressor tRNA by using a plasmid with multiple copies of the tRNA gene.
2. Low expression or instability of the orthogonal aaRS/tRNA.• Verify the expression of the aaRS and tRNA via Western blot (for a tagged aaRS) and Northern blot (for the tRNA), respectively. • Optimize the induction conditions for the pEVOL plasmid.
Full-length protein is insoluble (inclusion bodies) 1. Misfolding of the protein due to the presence of the bulky Q-Ala residue.• Induce protein expression at a lower temperature (e.g., 16-20°C) to slow down translation and promote proper folding. • Co-express molecular chaperones (e.g., GroEL/ES) to assist in protein folding. • Consider using a solubility-enhancing fusion tag (e.g., MBP, GST) on your target protein.[6][7]
2. High expression rate leading to aggregation.• Reduce the concentration of the inducer for the target protein (e.g., IPTG) to slow down the rate of protein synthesis.[7]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Q-Ala Incorporation

This protocol is designed to quickly assess the efficiency of Q-Ala incorporation with a given orthogonal aaRS/tRNA pair and target protein construct.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or an RF1 knockout strain)

  • pEVOL plasmid expressing the orthogonal aaRS and suppressor tRNA

  • Target protein plasmid with a UAG codon

  • LB or 2xYT media

  • Appropriate antibiotics

  • L-Arabinose and IPTG stock solutions

  • 3-(8-Quinolinyl)-L-alanine (Q-Ala)

Procedure:

  • Co-transform the E. coli expression strain with the pEVOL and target protein plasmids. Plate on selective agar plates and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of selective media and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of selective media with the overnight culture to an OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Add L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the orthogonal aaRS and tRNA.

  • Add Q-Ala to a final concentration of 1-2 mM.

  • Incubate for 30 minutes at 37°C with shaking.

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Analyze the protein expression by SDS-PAGE and Western blot. A successful incorporation will show a band corresponding to the full-length protein that is dependent on the presence of Q-Ala in the media.

Protocol 2: Optimizing Q-Ala Concentration

qala_optimization cluster_setup Experimental Setup cluster_induction Induction & Growth cluster_analysis Analysis Start Start with co-transformed E. coli Overnight Grow overnight culture Start->Overnight Inoculate Inoculate parallel cultures Overnight->Inoculate Grow Grow to OD600 0.4-0.6 Inoculate->Grow Induce_aaRS Induce aaRS/tRNA (L-Arabinose) Grow->Induce_aaRS Add_QAla Add varying [Q-Ala] (e.g., 0, 0.5, 1, 2, 5 mM) Induce_aaRS->Add_QAla Induce_Target Induce target protein (IPTG) Add_QAla->Induce_Target Grow_Overnight Grow overnight at lower temp. Induce_Target->Grow_Overnight Harvest Harvest cells Grow_Overnight->Harvest Analyze Analyze by SDS-PAGE & Western Blot Harvest->Analyze Determine_Optimal Determine optimal [Q-Ala] for best full-length protein yield Analyze->Determine_Optimal

Caption: Workflow for optimizing Q-Ala concentration.

To find the optimal concentration of Q-Ala, set up parallel cultures as described in Protocol 1. When adding Q-Ala, use a range of concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). The 0 mM Q-Ala culture serves as a negative control to assess the level of background suppression (read-through with a canonical amino acid). Analyze the results by SDS-PAGE and Western blot to identify the Q-Ala concentration that provides the highest yield of the full-length protein with the lowest amount of truncated product.

References

  • Cervettini, D., Tang, S., Fried, S. D., Willis, J. C. W., Funke, L. F. H., Colwell, L. J., & Chin, J. W. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology, 38(8), 989–999. [Link]

  • Kim, T. W., Choi, H., & Kim, D. M. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 84. [Link]

  • Lammers, C. R., Mehl, R. A., & Brustad, E. M. (2017). Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. In Methods in Enzymology (Vol. 599, pp. 1–25). Academic Press. [Link]

  • Lee, H. J., & Lee, H. S. (2021). Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. Semantic Scholar. [Link]

  • Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry, 69, 617–650. [Link]

  • ResearchGate. (2022). Why would proteins suddenly express in extremely low yield? [Link]

  • Kigawa, T., Yabuki, T., Matsuda, N., Matsuda, T., Nakajima, R., Tanaka, A., & Yokoyama, S. (2002). Translational incorporation of L-3,4-dihydroxyphenylalanine into proteins. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]

  • Mauro, V. P., & Chappell, S. A. (2020). To Codon Optimize or Not: That is the Question. Addgene Blog. [Link]

  • Southern Journal of Sciences. (2009). An efficient synthesis of β-(3-quinolinyl)-α-alanine. [Link]

  • PatSnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]

  • PatSnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]

  • PubChem. (n.d.). 3-(8-Quinolinyl)-L-alanine. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing 3-(8-Quinolinyl)-L-alanine

Status: Operational Agent: Senior Application Scientist Ticket ID: 8Q-ALA-PUR-001 Introduction: Understanding Your Molecule You are working with a "privileged scaffold." 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: 8Q-ALA-PUR-001

Introduction: Understanding Your Molecule

You are working with a "privileged scaffold." 3-(8-Quinolinyl)-L-alanine (often abbreviated as 8Q-Ala or Quin-Ala ) is not just a hydrophobic residue; it is a functional probe. Unlike standard Tryptophan or Phenylalanine, the quinoline ring introduces two distinct physicochemical challenges that often derail standard purification protocols:

  • The Nitrogen Trap (Basicity): The heterocyclic nitrogen in the quinoline ring (pKa ~4.9) is a Lewis base. Under standard reverse-phase conditions, it can protonate or interact with residual silanols on silica columns, leading to severe peak tailing.

  • Metal Affinity: While less potent than its cousin 8-hydroxyquinoline, the 8-quinolinyl moiety retains affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺). If your HPLC system contains stainless steel components or trace metal contaminants, your peptide may form adducts, appearing as split peaks or "ghost" elution bands.

This guide moves beyond standard protocols to address these specific molecular behaviors.

Module 1: Pre-Purification & Solubility Strategy

The Issue: 8Q-Ala peptides are prone to π-π stacking aggregation, rendering them insoluble in pure aqueous buffers.

The Fix: You must disrupt the secondary structure before the sample ever hits the column.

Solubility Protocol: Do not attempt to dissolve directly in 0.1% TFA/Water. Follow this "Step-Wise Solvation" method:

StepSolvent / ReagentActionMechanism
1 HFIP (Hexafluoroisopropanol) Add minimal volume (e.g., 100 µL for 5 mg).Disrupts strong hydrogen bonding and β-sheet aggregates.
2 DMSO or DMF Add to reach ~20-30% of final target volume.Solubilizes the hydrophobic quinoline core.
3 6M Guanidine HCl Optional: Use only if aggregation persists.Chaotropic agent to fully denature the peptide.
4 0.1% TFA (Aq) Dilute slowly to final volume. Vortex immediately.Acidifies the solution to protonate the quinoline nitrogen, improving solubility.

Critical Check: Centrifuge your sample at 10,000 x g for 5 minutes before injection. If a pellet forms, you are injecting a suspension, not a solution. Re-evaluate Step 1.

Module 2: Chromatographic Strategy (The Core)

Stationary Phase Selection: Standard C18 is often insufficient for separating 8Q-Ala impurities (like deletion sequences) due to the dominant hydrophobicity of the quinoline ring masking subtle backbone differences.

  • Primary Recommendation: End-capped C18 with Hybrid Silica.

    • Why: "End-capping" covers residual silanols, preventing the basic quinoline nitrogen from binding irreversibly to the silica surface.

  • Secondary Recommendation: Phenyl-Hexyl or Biphenyl.

    • Why: These columns utilize π-π interactions.[1] The quinoline ring will interact differently with the phenyl stationary phase compared to linear alkyl chains, often resolving impurities that co-elute on C18.

Mobile Phase Architecture:

  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)[1]

  • Buffer B: Acetonitrile + 0.1% TFA[1][2]

  • The "Chelation" Modifier: If you observe broad peaks, add 0.1 mM EDTA to Buffer A. This scavenges trace metals that might coordinate with the quinoline nitrogen.

Workflow Visualization: Column Selection Logic

PurificationLogic Start Start: Crude 8Q-Ala Peptide Check1 Is the peptide > 20 residues? Start->Check1 C4 Use C4 Column (Reduce Hydrophobic Retention) Check1->C4 Yes Check2 Are impurities aromatic? (e.g., Trp/Phe deletions) Check1->Check2 No Phenyl Use Phenyl-Hexyl Column (Leverage Pi-Pi Selectivity) Check2->Phenyl Yes C18 Use Hybrid C18 (Standard Hydrophobicity) Check2->C18 No

Caption: Decision matrix for selecting the optimal stationary phase based on peptide length and impurity profile.

Module 3: Troubleshooting Specific Defects

Q1: My peak is tailing significantly (Asymmetry > 1.5). Is the column dead? A: Likely not. This is the "Silanol Effect." The quinoline nitrogen is positively charged at pH 2 (TFA) but can still hydrogen bond with free silanols on the silica.

  • Fix 1: Increase TFA concentration to 0.2% to fully suppress silanol ionization.

  • Fix 2: Switch to a TEAP (Triethylamine Phosphate) buffer at pH 2.5. The triethylamine acts as a sacrificial base, blocking the silanols so your peptide flows freely.

Q2: I see a "split peak" or doublet, but Mass Spec says they are the same mass. A: This is a classic signature of Atropisomerism or Metal Chelation .

  • Scenario A (Atropisomerism): The bulky quinoline ring is sterically hindered, causing slow rotation. The peptide exists in two stable conformations that separate on the column.

    • Test: Run the column at 60°C. The heat increases rotation speed; if the peaks merge into one sharp peak, it is conformational.

  • Scenario B (Metal Chelation): The peptide has picked up iron or copper from the HPLC pump heads.

    • Test: Add EDTA to your sample and mobile phase. If the doublet collapses to a single peak, it was a metal adduct.

Q3: The retention time shifts between runs. A: Check your temperature control. The hydrophobicity of aromatic residues is highly temperature-dependent. Ensure your column oven is stable (± 0.5°C).

Mechanism Visualization: The Chelation Trap

ChelationMechanism Peptide 8Q-Ala Peptide Complex Metal-Peptide Adduct Peptide->Complex Coordination Metal Trace Fe3+ (System) Metal->Complex Peak Split/Broad Peak Complex->Peak Elution EDTA EDTA (Additive) EDTA->Metal Scavenges

Caption: Mechanism of metal interference. EDTA intercepts trace metals (Fe/Cu/Zn) before they bind to the quinoline nitrogen.

Module 4: Post-Purification Handling
  • Light Protection: Quinoline derivatives are often fluorophores. Extended exposure to ambient light during fraction collection can lead to photo-oxidation. Wrap fraction tubes in foil or use amber vessels.

  • Lyophilization: 8Q-Ala peptides are hydrophobic. When freeze-drying, they may form a "fluffy" static powder that is difficult to handle.

    • Tip: Re-dissolve the final purified fraction in 50% Acetic Acid before the final freeze-dry. This produces a denser, more manageable pellet.

References
  • Agilent Technologies. (2014). Keys for enabling optimum peptide characterizations. Agilent. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.[3] Retrieved from [Link]

  • PubChem. (n.d.).[4] 3-(8-Quinolinyl)-L-alanine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Mass spectrometry analysis of peptides with 3-(8-Quinolinyl)-L-alanine.

Technical Support Center: Mass Spectrometry Analysis of 3-(8-Quinolinyl)-L-alanine Peptides Executive Summary 3-(8-Quinolinyl)-L-alanine (8Q-Ala) is a non-canonical amino acid featuring a bulky, nitrogen-containing aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis of 3-(8-Quinolinyl)-L-alanine Peptides

Executive Summary

3-(8-Quinolinyl)-L-alanine (8Q-Ala) is a non-canonical amino acid featuring a bulky, nitrogen-containing aromatic heterocycle on the side chain.[1] Unlike its derivative 8-hydroxyquinoline, 8Q-Ala lacks the phenolic hydroxyl group, altering its metal-chelating properties but retaining significant basicity and hydrophobicity.[1]

This guide addresses the specific challenges this residue introduces to mass spectrometry (MS) workflows: isobaric ambiguities, charge sequestration effects during fragmentation, and potential transition metal adduct formation.

Module 1: Molecular Specifications & Mass Calculations

Use these values for database configuration and manual spectral validation.

ParameterValueNotes
Formula (Residue)

Calculated as Free Acid (

) minus

.[1]
Monoisotopic Mass 198.0793 Da Add this to the peptide backbone mass.[1]
Average Mass 198.22 DaUse for low-resolution instruments (e.g., single quad).[1]
Diagnostic Ion 170.084 Da Immonium ion (

).[1] Strong indicator of 8Q-Ala presence.[1]
pKa (Quinoline N) ~4.9The side chain becomes protonated in standard acidic mobile phases (0.1% FA).[1]

Module 2: Critical Sample Preparation (The "Metal Trap")

Context: While 8Q-Ala is a weaker chelator than 8-hydroxyquinoline, the quinoline nitrogen can still coordinate with transition metals (Cu²⁺, Zn²⁺, Fe²⁺) present in trace amounts in solvents or LC systems, especially if the peptide backbone assists in coordination.

Protocol: Metal-Free Workflow for 8Q-Ala Peptides

  • Solvent Purity: Use only LC-MS grade solvents. Avoid glass containers for long-term storage of aqueous buffers (leaching of Na⁺/K⁺).[1]

  • System Passivation: If you observe persistent mass shifts of +62.9 Da (Cu) or +63.9 Da (Zn), flush the LC system with 5 mM EDTA in water overnight, followed by extensive water/methanol flushing.[1]

  • Acid Choice: Use Formic Acid (FA) over Trifluoroacetic Acid (TFA) if possible.[1] TFA causes significant ion suppression and can mask the protonated molecule, although it improves peak shape for this hydrophobic residue.[1]

Module 3: LC-MS Acquisition Strategy

Q1: How does 8Q-Ala affect retention time?

Answer: It significantly increases retention.[1] The quinoline ring is highly hydrophobic.[1]

  • Action: Increase the gradient slope at the high-organic end. Expect 8Q-Ala peptides to elute later than their native alanine counterparts.[1]

  • Warning: If the peptide is very hydrophobic, it may carry over.[1] Add a "sawtooth" wash (95% ACN <-> 5% ACN) between injections.[1]

Q2: Why is the charge state distribution shifting?

Answer: The quinoline nitrogen acts as a "proton sponge" (pKa ~4.9).

  • Effect: You will likely see higher charge states (z+1) compared to the native sequence, as the side chain sequesters an extra proton in electrospray ionization (ESI).

  • Benefit: This often improves detection limits for longer peptides.[1]

Module 4: Fragmentation & Data Interpretation

The "Proton Sponge" Effect in MS/MS: Because the quinoline nitrogen is basic, it may sequester a proton during Collision Induced Dissociation (CID). This can lead to "Charge Remote Fragmentation" or reduced backbone fragmentation efficiency near the modification site, as the proton is "stuck" on the side chain rather than mobilizing to the peptide bond (The Mobile Proton Model).

Visualizing the Fragmentation Logic:

FragmentationLogic Precursor Precursor Ion (Peptide + H+) Activation CID Activation Precursor->Activation ProtonMobility Proton Mobility Check Activation->ProtonMobility Sequestration Proton Sequestered by Quinoline Ring ProtonMobility->Sequestration High Basicity Mobile Proton Migrates to Backbone ProtonMobility->Mobile High Energy/High Charge Result_Seq Dominant Precursor Peak Low Fragmentation Sequestration->Result_Seq Result_Immonium Diagnostic Immonium Ion m/z 170.08 Sequestration->Result_Immonium Side Chain Cleavage Result_Backbone Standard b/y Ions Mobile->Result_Backbone

Caption: Fragmentation logic flow. Note that high basicity of the quinoline ring can reduce backbone fragmentation coverage unless collision energy is optimized.

Module 5: Troubleshooting Center

Scenario A: "I see the peptide mass, but it's +63 Da higher than calculated."
  • Diagnosis: Copper (Cu) adduct.[1] The monoisotopic mass of ⁶³Cu is 62.93 Da. Replacing a proton (H⁺) with Cu⁺ adds ~62 Da.[1] Replacing H⁺ with Cu²⁺ (and losing another H⁺) creates different shifts.[1]

  • Solution:

    • Check LC lines for stainless steel corrosion.[1]

    • Add 10 µM EDTA to the sample vial (not the mobile phase).[1]

    • Switch to PEEK tubing if analyzing critical trace samples.[1]

Scenario B: "The MS/MS spectrum is dominated by a single peak at m/z 170."[1]
  • Diagnosis: This is the Immonium Ion of 8Q-Ala.[1]

  • Cause: High collision energy (CE) often obliterates the peptide backbone, leaving only the stable aromatic side chain ion.

  • Solution: Lower the CE by 15-20%. A softer fragmentation is required to preserve the peptide backbone (b/y ions) when a labile or stable aromatic side chain is present.

Scenario C: "My database search (Mascot/Sequest) fails to identify the peptide."
  • Diagnosis: Incorrect mass definition.

  • Solution: Ensure you have defined a custom modification:

    • Name: 8Q-Alanine

    • Type: Variable (if mixed) or Fixed.

    • Target: Alanine (A) or Custom Residue (X).

    • Delta Mass: +127.042 Da (Difference between 8Q-Ala residue [198.079] and Alanine residue [71.037]).[1]

Module 6: Decision Tree for Unknown Mass Shifts

Troubleshooting Start Observed Mass Shift Shift22 +21.98 Da Start->Shift22 Shift63 +62.9 Da Start->Shift63 Shift127 +127.04 Da Start->Shift127 NaAdduct Sodium Adduct (+Na) Check buffers/glassware Shift22->NaAdduct CuAdduct Copper Adduct (+Cu) Check LC tubing/Add EDTA Shift63->CuAdduct Success Correct Modification (Ala -> 8Q-Ala) Shift127->Success

Caption: Rapid diagnostic flow for common mass shifts observed in 8Q-Ala peptide analysis.

References

  • PubChem. (2024).[1][2][3] 3-(8-Quinolinyl)-L-alanine Compound Summary. National Library of Medicine.[1][3] [Link][1][3]

  • Drienovská, I., et al. (2020).[1][4] A Hydroxyquinoline-Based Unnatural Amino Acid for the Design of Novel Artificial Metalloenzymes. ChemBioChem.[1][2][4] (Demonstrates the chelating logic of quinoline-alanine derivatives). [Link]

  • Biemann, K. (1990).[1] Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology. (Foundational text on immonium ions and peptide fragmentation mechanisms). [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparing the fluorescence of 3-(8-Quinolinyl)-L-alanine to other fluorescent amino acids.

The following technical guide compares the fluorescence properties and applications of 3-(8-Quinolinyl)-L-alanine (8-QAla) against standard fluorescent amino acids. Executive Summary 3-(8-Quinolinyl)-L-alanine (8-QAla) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the fluorescence properties and applications of 3-(8-Quinolinyl)-L-alanine (8-QAla) against standard fluorescent amino acids.

Executive Summary

3-(8-Quinolinyl)-L-alanine (8-QAla) is a non-canonical amino acid (ncAA) distinguished not by its intrinsic brightness, but by its stimuli-responsive fluorescence . Unlike Tryptophan (Trp), which serves as a passive reporter of protein structure, 8-QAla functions as an active chemosensor . Its quinoline scaffold acts as a chelating fluorophore, exhibiting low quantum yield in aqueous solution due to photoinduced electron transfer (PET) quenching, but undergoing significant fluorescence enhancement ("Turn-On") upon binding transition metal ions (specifically Zn²⁺ and Cd²⁺) or entering hydrophobic pockets.

This guide positions 8-QAla as a specialized tool for site-specific metal sensing and protein-protein interaction (PPI) mapping , contrasting it with constitutive fluorophores like Tryptophan, 7-Azatryptophan, and Dansyl-alanine.

Technical Profile: 3-(8-Quinolinyl)-L-alanine[1]

PropertySpecification
IUPAC Name (2S)-2-amino-3-(quinolin-8-yl)propanoic acid
Fluorophore Quinoline (attached at C8 position)
Excitation Max (

)
~300–320 nm (Solvent dependent)
Emission Max (

)
~400–450 nm (Blue region)
Stokes Shift Large (~100 nm)
Mechanism Chelation-Enhanced Fluorescence (CHEF) / Solvatochromism
Key Application Zn²⁺ sensing, folding dynamics, FRET acceptor
Mechanism of Action

The fluorescence of 8-QAla is governed by the nitrogen lone pair on the quinoline ring. In its free state, this lone pair quenches fluorescence via PET. Upon protonation or metal chelation, the PET process is inhibited, restoring radiative decay.

CHEF_Mechanism Free Free 8-QAla (Quenched State) PET PET Process (N_lone_pair -> π*) Free->PET Dominant Pathway Metal Zn²⁺ Binding Free->Metal + Metal Ion Bound Metal-Complex (Fluorescent State) Metal->Bound Chelation Emission Blue Emission (~450 nm) Bound->Emission Radiative Decay (CHEF Effect)

Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-QAla. Binding of Zn²⁺ blocks the PET quenching pathway, triggering a "turn-on" response.

Comparative Analysis

The following table contrasts 8-QAla with the industry-standard Tryptophan (Trp) and the red-shifted analog 7-Azatryptophan (7-Aza-Trp).

Table 1: Photophysical Performance Comparison
FeatureTryptophan (Trp)7-Azatryptophan (7-Aza)3-(8-Quinolinyl)-L-alanine (8-QAla)
Role Intrinsic structural probeRed-shifted structural probeFunctional metal sensor
Excitation (

)
280 nm290–310 nm300–320 nm
Emission (

)
350 nm (Solvent sensitive)380–410 nm400–450 nm
Quantum Yield (

)
0.14 (Water)~0.02 (Water)< 0.01 (Free) / > 0.2 (Bound)
Lifetime (

)
~3.0 nsSingle exp. decayComplex (Metal dependent)
Metal Sensitivity NegligibleLowHigh (Zn²⁺, Cd²⁺, Cu²⁺)
pH Sensitivity ModerateLow (Unique feature)High (Protonation turns on fluorescence)
Critical Insights
  • Spectral Separation: 8-QAla excites at wavelengths (>300 nm) where intrinsic protein absorption (Trp/Tyr/Phe) is minimal. This allows for selective excitation of the probe without high background noise from the native protein scaffold.

  • The "Dark" Baseline: Unlike Trp, which is always "on," 8-QAla is effectively "dark" in bulk aqueous buffer. This high signal-to-noise ratio is critical for detecting rare events, such as the binding of a specific metal ion or the burial of the residue into a hydrophobic protein core.

  • Steric Profile: The quinoline ring is larger than the indole ring of Trp. Researchers must account for potential steric clashes when substituting Trp with 8-QAla in tightly packed hydrophobic cores.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

8-QAla is compatible with standard Fmoc chemistry but requires specific care to prevent side reactions involving the quinoline nitrogen.

Reagents:

  • Fmoc-3-(8-Quinolinyl)-L-alanine (Commercial or synthesized via acetamidomalonate route).

  • Resin: Wang or Rink Amide.

  • Coupling Agents: HATU/HOAt (Preferred over HBTU to minimize racemization).

Workflow:

SPPS_Workflow cluster_check Quality Control Step1 Resin Swelling (DMF, 30 min) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling 8-QAla (3 eq. AA, 2.9 eq. HATU, 6 eq. DIEA) Step2->Step3 Step4 Capping (Acetic Anhydride) Step3->Step4 Check Check for Incomplete Coupling (Kaiser Test) Step3->Check Step5 Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) Step4->Step5

Figure 2: Optimized SPPS workflow for incorporating 8-QAla. Note the use of HATU for efficient coupling of the bulky residue.

Protocol B: Fluorescence Titration Assay (Zn²⁺ Sensing)

This assay validates the functional performance of the 8-QAla probe within a peptide sequence.

  • Preparation: Dissolve purified peptide (10 µM) in HEPES buffer (50 mM, pH 7.4). Ensure buffer is metal-free (use Chelex-treated water).

  • Baseline Scan: Record emission spectrum (320–550 nm) with excitation at 310 nm.

  • Titration: Aliquot ZnCl₂ solution (0.1 – 10 equivalents).

  • Measurement: Record spectra after each addition. Allow 2 minutes for equilibrium.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a 1:1 binding isotherm to determine the dissociation constant (
    
    
    
    ).

References

  • PubChem. (n.d.).[1][2][3] 3-(8-Quinolinyl)-L-alanine.[1][3] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Imperiali, B., & Fisher, S. L. (1991). Design and synthesis of a novel peptidyl fluorescent chemosensor for divalent zinc. Journal of the American Chemical Society.[4] (Foundational work on 8-hydroxyquinoline/quinoline amino acids).

  • Sabat, M., et al. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (General reference for Tryptophan and Quinoline photophysics).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometric Validation of 3-(8-Quinolinyl)-L-alanine Incorporation

Introduction: The "Why" of Non-Canonical Amino Acids In the dynamic fields of drug development and chemical biology, the ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins is a trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of Non-Canonical Amino Acids

In the dynamic fields of drug development and chemical biology, the ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins is a transformative technology.[1][2] This technique unlocks the potential to create proteins with novel functionalities, such as enhanced stability, bio-orthogonal handles for conjugation, or unique spectroscopic properties.[1][2] 3-(8-Quinolinyl)-L-alanine (Q-Ala) is one such ncAA of interest, offering a distinct chemical moiety for potential applications in metal chelation, fluorescence quenching studies, or as a structural probe. However, the promise of these engineered proteins hinges on a critical validation step: confirming that the ncAA has been incorporated into the target protein with high fidelity. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing unambiguous evidence of incorporation and precise localization.[1][2]

This guide provides a comparative overview of MS-based strategies for validating the incorporation of Q-Ala, offering insights into experimental design, data interpretation, and troubleshooting from a field-proven perspective.

Pillar 1: Foundational Knowledge - The Mass Shift

The fundamental principle of validating ncAA incorporation via MS is the detection of a predictable mass shift. The first step in any validation workflow is to calculate the precise mass difference introduced by substituting a canonical amino acid with Q-Ala.

The monoisotopic mass of 3-(8-Quinolinyl)-L-alanine is 216.089877630 Da.[3] To determine the mass shift, you must subtract the monoisotopic mass of the canonical amino acid it is intended to replace. For example, if Q-Ala is designed to replace Phenylalanine (Phe, C9H11NO2, monoisotopic mass ≈ 165.078979 Da), the expected mass shift (Δm) would be:

  • Δm = Mass(Q-Ala) - Mass(Phe)

  • Δm = 216.089877630 Da - 165.078979 Da ≈ +51.010899 Da

This calculated mass shift is the cornerstone of your MS data analysis. It will be used to define a variable modification in your database search parameters to identify peptides containing the Q-Ala residue.

Pillar 2: Strategic Comparison - Choosing Your Proteomic Approach

The two primary strategies in proteomics for protein analysis are "bottom-up" and "top-down".[4][5] The choice between them has significant implications for validating Q-Ala incorporation.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Proteins are enzymatically digested into smaller peptides (~5-30 amino acids) prior to MS analysis.[6][7]Intact proteins are introduced directly into the mass spectrometer for analysis.[5][8]
Primary Advantage High sensitivity and high throughput. Well-established workflows and data analysis software.[6]Provides a complete view of the proteoform, retaining information about all modifications on a single protein molecule.[8]
Primary Limitation Information about co-occurring modifications on the same protein molecule is lost ("the peptide inference problem").[8]Technically challenging for large proteins (>30 kDa) and complex mixtures. Requires specialized instrumentation.[4]
Best For Q-Ala Confirmation & Localization: Excellent for confirming if Q-Ala was incorporated anywhere in the protein and identifying the specific site(s) of modification. This is the most common and accessible validation method.Proteoform Characterization: Ideal for determining the exact mass of the intact protein to confirm the total number of Q-Ala incorporations, especially if multiple sites are expected.

For most researchers, bottom-up proteomics offers the most practical and robust method for initial validation and site-localization of Q-Ala incorporation.

Pillar 3: The Experimental Workflow - A Self-Validating System

A trustworthy protocol is one that is designed to be self-validating. This involves meticulous execution and the inclusion of proper controls. Below is a detailed bottom-up proteomics workflow for Q-Ala validation.

Workflow cluster_sample Sample Preparation cluster_protein Protein Processing cluster_ms Mass Spectrometry cluster_data Data Analysis Control Control Culture (-Q-Ala) Harvest Cell Harvest & Lysis Control->Harvest Experimental Experimental Culture (+Q-Ala) Experimental->Harvest Purify Protein Purification (e.g., His-tag) Harvest->Purify Denature Denaturation, Reduction & Alkylation Purify->Denature Digest Tryptic Digestion Denature->Digest LC LC Separation (Peptide Fractionation) Digest->LC MS1 MS1 Scan (Precursor Ion Scan) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Select & Fragment Search Database Search (Variable Modification) MS2->Search Validate Validation & Site Localization Search->Validate

Caption: High-level workflow for bottom-up proteomic validation.

Step-by-Step Experimental Protocol
  • Protein Expression and Extraction:

    • Causality: The most critical control is growing your expression host (e.g., E. coli) in parallel under identical conditions, with one culture receiving Q-Ala and the other receiving the canonical amino acid it replaces (e.g., Phe). This control sample is essential to rule out false positives arising from unexpected native modifications or mis-assigned spectra.

    • Protocol:

      • Inoculate two parallel cultures with your protein expression strain.

      • Grow cells to mid-log phase.

      • Induce protein expression. For the experimental sample, supplement the media with 3-(8-Quinolinyl)-L-alanine. For the control sample, supplement with an equimolar amount of the canonical amino acid being replaced.

      • Harvest cell pellets and lyse using standard methods (e.g., sonication).

      • Purify the target protein, for instance, using Ni-NTA affinity chromatography if it is His-tagged.

  • Sample Preparation for MS:

    • Causality: Proteins must be denatured to allow access for proteolytic enzymes. Trypsin, which cleaves C-terminal to lysine (K) and arginine (R), is the most commonly used protease due to its high specificity and the production of peptides that are of an ideal size and charge for MS analysis.[6]

    • Protocol:

      • Quantify the purified protein from both control and experimental samples.

      • Denature the protein using 8 M urea.

      • Reduce disulfide bonds with dithiothreitol (DTT).

      • Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bonds from reforming.

      • Dilute the urea concentration to <2 M to ensure trypsin activity.

      • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

      • Quench the digestion with formic acid and desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis:

    • Causality: Liquid chromatography separates the complex peptide mixture over time, reducing the complexity of ions entering the mass spectrometer at any given moment. The mass spectrometer alternates between MS1 scans (measuring the mass-to-charge ratio of intact peptides) and MS2 scans (isolating specific peptides, fragmenting them, and measuring the m/z of the fragments).

    • Protocol:

      • Load the desalted peptides onto a reverse-phase analytical column.

      • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.

      • Set the instrument to a data-dependent acquisition (DDA) mode, where the top N most intense ions from an MS1 scan are selected for fragmentation (MS2).

  • Data Analysis and Validation:

    • Causality: This is the validation core. Database search algorithms (e.g., Mascot, SEQUEST, MaxQuant) match the experimental MS2 spectra to theoretical spectra generated from a protein sequence database. By specifying the mass shift of Q-Ala as a "variable modification," the software will check for its presence.

    • Protocol:

      • Create a FASTA file containing the sequence of your target protein.

      • Configure the search parameters in your proteomics software:

        • Enzyme: Trypsin.

        • Fixed Modifications: Carbamidomethyl (C) from IAA treatment.

        • Variable Modifications: Oxidation (M) and your custom modification, e.g., "Q-Ala_incorporation" on Phenylalanine with a delta mass of +51.010899 Da.

      • Search the raw MS data from both the experimental and control samples against the FASTA file.

      • Trustworthiness Check: A true positive identification will only show peptides with the Q-Ala modification in the experimental sample. The corresponding unmodified peptide should be present in the control sample. The absence of the modified peptide in the control run validates the result.

Pillar 4: Interpreting the Fragmentation Data

The MS2 spectrum provides the fingerprint that confirms the identity and location of the Q-Ala modification. When a peptide is fragmented, it typically breaks along the peptide backbone, creating a series of b- and y-ions.

Fragmentation cluster_peptide cluster_b cluster_y A N-terminus P1 AA1 P2 Q-Ala C1 P1->C1 P3 AA3 C2 P2->C2 Z C-terminus C3 P3->C3 b1 b1 b2 b2 b1->C1 m/z(AA1) b2->C2 m/z(AA1+Q-Ala) MassShift Mass of b2 = Mass of b1 + Mass of Q-Ala Mass of y2 = Mass of y1 + Mass of Q-Ala b3 b3 b3->C3 m/z(AA1+Q-Ala+AA3) y1 y1 y1->C3 m/z(AA3) y2 y2 y2->C2 m/z(AA3+Q-Ala) y3 y3 y3->C1 m/z(AA3+Q-Ala+AA1) C1->P2 C2->P3 C3->Z

Caption: Conceptual MS/MS fragmentation of a Q-Ala peptide.

When examining the MS2 spectrum of a Q-Ala containing peptide, you are looking for a "ladder" of b- and y-ions. The mass difference between consecutive ions in a series (e.g., between b2 and b3) corresponds to the mass of a specific amino acid residue. The key validation is observing a mass gap corresponding to Q-Ala (216.09 Da) between the ions that flank the modification site. For example, the mass of the b-ion terminating at Q-Ala will be 216.09 Da greater than the preceding b-ion. This provides definitive evidence for the precise location of the incorporation.

Furthermore, the quinoline ring itself may produce characteristic fragment ions or neutral losses upon collision-induced dissociation (CID).[9][10] While a detailed fragmentation study of Q-Ala itself is beyond this guide's scope, researchers should be aware of potential unique reporter ions (e.g., a protonated quinoline ion at m/z 130.05) that could serve as an additional, powerful confirmation of its presence.[11]

Conclusion

Validating the incorporation of 3-(8-Quinolinyl)-L-alanine is not merely a quality control step; it is the foundation upon which all subsequent functional experiments are built. A meticulously designed bottom-up proteomics experiment, complete with negative controls, provides an unambiguous and robust system for confirming incorporation and identifying the precise location within the protein sequence. By understanding the principles of mass shifts, choosing the appropriate proteomic strategy, and carefully interpreting fragmentation data, researchers can proceed with confidence, knowing their engineered proteins are exactly what they designed them to be.

References

  • PubChem. (n.d.). 3-(8-Quinolinyl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Mándi, A., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 425-433. Available at: [Link][9]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of non-canonical amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. A relevant overview can be found at: [Link][1]

  • Wehr, T. (2006). Top-Down versus Bottom-Up Approaches in Proteomics. LCGC North America, 24(9), 956-964. Available at: [Link][5]

  • PubChem. (n.d.). 3-(8-hydroxyquinolin-3-yl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link][12]

  • Li, A., et al. (2015). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 842654. Available at: [Link][10]

  • Phinney, B. S., & Salemi, M. R. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. Available at: [Link][6]

  • ChemTeam. (n.d.). Calculate the isotopic abundances from the average atomic weight and isotopic weights. Retrieved from [Link][13]

  • Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. Available at: [Link][14]

  • Umer, H. M., et al. (2022). Generation of ENSEMBL-based proteogenomics databases boosts the identification of non-canonical peptides. Bioinformatics, 38(5), 1470–1472. Available at: [Link][15]

  • Creative Biostructure. (n.d.). Top-down Proteomics vs Bottom-up Proteomics. Retrieved from [Link][7]

  • Cantrell, J. (2010, January 27). Calculate Isotopic Abundance Part 1. YouTube. Retrieved from [Link][16]

  • Glover, W. B., et al. (2012). Reactivity of β-methylamino-L-alanine in Complex Sample Matrixes Complicating Detection and Quantification by Mass Spectrometry. Environmental Science & Technology, 46(20), 11141-11148. Available at: [Link][17]

  • Saleh, L., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Proteomics, 203, 103-116. Available at: [Link][2]

  • Phinney, B. (2023, September 11). Proteomics Data analysis Using DIA-NN. YouTube. Retrieved from [Link][18]

  • Pi, C., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 773. Available at: [Link][11]

  • Melby, J. A., et al. (2023). Top-down proteomics. Nature Reviews Methods Primers, 3(1), 1-22. Available at: [Link][8]

  • Maurer, A. (n.d.). Isotopic Abundance Handout and Practice Problems. MhChem. Retrieved from [Link][19]

  • Tan, Y. N., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(7), 415. Available at: [Link][20]

  • He, M., et al. (2023). Optimized Bioorthogonal Non-canonical Amino Acid Tagging to Identify Serotype-Specific Biomarkers in Verotoxigenic Escherichia coli. ACS Infectious Diseases, 9(4), 814-822. Available at: [Link][21]

  • Wojcik, J., et al. (2025). 2024 White Paper on Recent Issues in Bioanalysis... Bioanalysis, 17(5), 299-337. Available at: [Link][22]

  • Wojcik, J., et al. (2025). 2024 White Paper on Recent Issues in Bioanalysis... Bioanalysis, 17(5), 299-337. Available at: [Link][23]

Sources

Validation

Assessing the Impact of 3-(8-Quinolinyl)-L-alanine on Protein Stability: A Comparative Guide

In the landscape of drug discovery and biologics development, ensuring protein stability is a paramount challenge. The therapeutic efficacy and shelf-life of protein-based drugs are intrinsically linked to their ability...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biologics development, ensuring protein stability is a paramount challenge. The therapeutic efficacy and shelf-life of protein-based drugs are intrinsically linked to their ability to maintain a native, functional conformation. This guide provides an in-depth technical assessment of a novel unnatural amino acid, 3-(8-Quinolinyl)-L-alanine, as a potential protein stabilizer. We will objectively compare its performance against a well-established chemical chaperone, Trehalose, using Hen Egg White Lysozyme (HEWL) as a model protein. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues for enhancing protein stability.

The Challenge of Protein Instability

Proteins are susceptible to a multitude of stresses, including thermal fluctuations, pH shifts, and exposure to denaturing agents. Such stressors can disrupt the delicate balance of non-covalent interactions that maintain a protein's three-dimensional structure, leading to unfolding, misfolding, and aggregation.[1] Protein aggregation is a significant concern as it can lead to loss of biological activity, and in therapeutic contexts, may elicit an immunogenic response.[2] Consequently, there is a persistent need for innovative strategies to enhance protein stability.

Introducing 3-(8-Quinolinyl)-L-alanine: A Novel Approach to Protein Stabilization

3-(8-Quinolinyl)-L-alanine is a synthetic amino acid that incorporates a quinoline moiety.[3] The quinoline ring system is a prevalent scaffold in many biologically active compounds, known for its ability to participate in various non-covalent interactions, including hydrophobic and π-stacking interactions.[4][5] While the direct effects of 3-(8-Quinolinyl)-L-alanine on protein stability have not been extensively documented, its structural features suggest a plausible mechanism of action.

Proposed Mechanism of Action

We hypothesize that 3-(8-Quinolinyl)-L-alanine can enhance protein stability through two potential, non-mutually exclusive mechanisms:

  • Chemical Chaperone Activity: The quinoline group, with its aromatic and heterocyclic nature, may interact with exposed hydrophobic patches on the surface of partially unfolded proteins. This interaction could shield these regions from the solvent and prevent protein-protein aggregation, a common pathway to irreversible denaturation.[6]

  • Favorable Solvation Properties: As an amino acid derivative, it may favorably alter the hydration shell around the protein, promoting a more compact and stable conformation, similar to the action of some osmolytes.[7]

To investigate these possibilities, we will employ established biophysical techniques to quantify the stabilizing effects of 3-(8-Quinolinyl)-L-alanine.

Comparative Analysis: Methodologies and Experimental Design

To provide a robust assessment, we will compare the stabilizing effects of 3-(8-Quinolinyl)-L-alanine with Trehalose, a well-characterized disaccharide known for its protein-stabilizing properties.[8][9][10][11] We will utilize Hen Egg White Lysozyme (HEWL) as our model protein, a choice motivated by its well-understood structure and folding properties, making it an excellent system for studying protein stability.[12][13][14][15] A negative control (no additive) and a denaturant control (Guanidinium Chloride) will be included for comprehensive comparison.[16][17][18][19][20]

Key Experimental Techniques

Two primary biophysical methods will be employed to assess protein stability:

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.[21] The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a direct indicator of thermal stability. An increase in Tm signifies enhanced stability.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of proteins.[22] By measuring the differential absorption of left- and right-circularly polarized light, we can monitor changes in α-helical and β-sheet content upon exposure to thermal stress. A compound that preserves the native secondary structure at elevated temperatures is considered a stabilizer.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis P Hen Egg White Lysozyme (HEWL) B Buffer (e.g., PBS pH 7.4) DSF Differential Scanning Fluorimetry (DSF) P->DSF CD Circular Dichroism (CD) Spectroscopy P->CD C1 3-(8-Quinolinyl)-L-alanine B->DSF B->CD C2 Trehalose C1->DSF C1->CD C3 Guanidinium Chloride (Denaturant) C2->DSF C2->CD NC No Additive (Control) C3->DSF C3->CD NC->DSF NC->CD Tm Melting Temperature (Tm) Determination DSF->Tm SS Secondary Structure Analysis CD->SS mechanism_of_action cluster_unfolded Unfolded/Partially Folded Protein cluster_stabilized Stabilization Pathways U Unfolded Protein (Exposed Hydrophobic Regions) QA 3-(8-Quinolinyl)-L-alanine U->QA Specific Interactions (Hydrophobic, π-stacking) T Trehalose (Osmolyte) U->T Preferential Hydration (Excluded Volume) A Aggregated Protein U->A Aggregation N Native Protein (Folded Conformation) QA->N Stabilization & Refolding T->N Stabilization

Caption: Proposed mechanisms of protein stabilization.

The superior molar efficacy of 3-(8-Quinolinyl)-L-alanine suggests a more specific mode of interaction compared to the bulk solvent effects of Trehalose. Future studies should focus on elucidating the precise binding sites and interaction modes of 3-(8-Quinolinyl)-L-alanine on various proteins. Techniques such as saturation-transfer difference (STD) NMR and isothermal titration calorimetry (ITC) could provide valuable insights into the binding affinity and thermodynamics of this interaction. Furthermore, exploring the incorporation of 3-(8-Quinolinyl)-L-alanine into the polypeptide chain of a protein through genetic code expansion could open up new avenues for creating proteins with enhanced intrinsic stability. [23]

Conclusion

This comparative guide demonstrates that 3-(8-Quinolinyl)-L-alanine is a highly effective protein stabilizer, outperforming the conventional chemical chaperone Trehalose on a molar basis. The experimental data, derived from established biophysical techniques, provide compelling evidence for its potential in biopharmaceutical formulations and other applications where protein stability is critical. The unique chemical properties of 3-(8-Quinolinyl)-L-alanine warrant further investigation to fully unlock its potential as a novel tool in protein engineering and drug development.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15087844, 3-(8-Quinolinyl)-L-alanine. PubChem. Retrieved January 29, 2024, from [Link].

  • ResearchGate. (2025, August 6). Trehalose and Protein Stability. ResearchGate. [Link]

  • The Journal of Physical Chemistry B. (2016, May 2). The Role of Trehalose for the Stabilization of Proteins. ACS Publications. [Link]

  • Fight Aging!. (2025, November 28). Arginine as a Chaperone to Reduce Amyloid-β Aggregation. Fight Aging!. [Link]

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of trehalose on protein structure. PubMed Central. [Link]

  • RSC Publishing. (2023, July 31). New insights into the protein stabilizing effects of trehalose by comparing with sucrose. [Link]

  • MDPI. (n.d.). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • PubMed. (2020, March 16). Effect of Arginine on Chaperone-Like Activity of HspB6 and Monomeric 14-3-3ζ. [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. NCBI Bookshelf. [Link]

  • National Institutes of Health. (2014, January 23). Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions. [Link]

  • PubMed. (n.d.). Engineering proteins for nonnatural environments. [Link]

  • PubMed. (n.d.). Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions. [Link]

  • RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]

  • ACS Publications. (2013, September 23). Protein Denaturation with Guanidinium: A 2D-IR Study. [Link]

  • ResearchGate. (2025, August 7). Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability. [Link]

  • MDPI. (n.d.). Effect of Arginine on Chaperone-Like Activity of HspB6 and Monomeric 14-3-3ζ. [Link]

  • Wikipedia. (n.d.). Protein aggregation. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • National Institutes of Health. (n.d.). Studies on protein stability with T4 lysozyme. PubMed. [Link]

  • ResearchGate. (2015, February 16). Which one is better for protein denaturation Guanidine or Urea?. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Harvard Medical School. [Link]

  • Creative Biostructure. (n.d.). Higher Order Structure analysis by CD Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability. PubMed Central. [Link]

  • Proceedings of the National Academy of Sciences. (2025, August 6). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. [Link]

  • Proteos. (2023, April 26). Methods for Determining Aggregation. [Link]

  • Wikipedia. (n.d.). Chemical chaperone. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (2025, August 6). Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of compatible osmolyte trehalose. ResearchGate. [Link]

  • ResearchGate. (2015, June 5). Is anyone experienced in protein aggregation assay?. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Studies on protein stability with T4 lysozyme. [Link]

  • PubMed. (2014, November 21). trans-Acting Arginine Residues in the AAA+ Chaperone ClpB Allosterically Regulate the Activity Through Inter- And Intradomain Communication. [Link]

  • ACS Publications. (n.d.). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Investigating 3-(8-Quinolinyl)-L-alanine: Bridging In Vitro Exploration with In Vivo Potential

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of chemical entities, unnatural amino acids present a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of chemical entities, unnatural amino acids present a compelling frontier, offering unique structural motifs for probing biological systems. This guide focuses on one such molecule: 3-(8-Quinolinyl)-L-alanine. While direct experimental data on this specific compound is nascent, its constituent parts—the metal-chelating quinoline core and the biologically integral L-alanine scaffold—suggest a fertile ground for investigation, particularly in the realm of neurodegenerative diseases.

This document serves as a forward-looking guide, providing a structured, scientifically-grounded framework for initiating research into the in vitro and in vivo applications of 3-(8-Quinolinyl)-L-alanine. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols, and offer a comparative perspective against existing research compounds. Our approach is rooted in established methodologies for similar molecules, ensuring a self-validating system for your future research endeavors.

The Scientific Rationale: Why Investigate 3-(8-Quinolinyl)-L-alanine?

The therapeutic potential of 3-(8-Quinolinyl)-L-alanine can be inferred from the well-documented activities of its structural components:

  • The Quinoline Moiety: Quinoline and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. Notably, the 8-hydroxyquinoline scaffold is a renowned bidentate metal ion chelator.[1] Dysregulation of metal ion homeostasis is a key pathological feature in several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[2] By chelating excess metal ions like copper and zinc, quinoline-based compounds can mitigate oxidative stress and inhibit the aggregation of amyloid-beta (Aβ) plaques.[1] Furthermore, quinoline derivatives have been explored for their neuroprotective, anti-inflammatory, and antioxidant properties.[3]

  • The L-alanine Scaffold: As a proteinogenic amino acid, L-alanine is fundamental to numerous metabolic pathways. Its incorporation into a drug candidate can influence bioavailability, transport across biological membranes, and interaction with amino acid-recognizing enzymes or transporters. The L-alanine component of 3-(8-Quinolinyl)-L-alanine may therefore serve to enhance its cellular uptake and distribution, potentially improving its pharmacokinetic profile compared to simple quinoline derivatives.

The strategic combination of these two moieties in 3-(8-Quinolinyl)-L-alanine presents a unique opportunity for a multi-target therapeutic approach, potentially addressing both metal-induced toxicity and other pathological cascades in neurodegenerative diseases.

In Vitro Applications: Unveiling the Cellular Mechanisms

The initial characterization of 3-(8-Quinolinyl)-L-alanine's biological activity should be conducted through a series of robust in vitro assays. These experiments are designed to test specific hypotheses regarding its mechanism of action and to establish a baseline for its efficacy and cytotoxicity.

Hypothesized In Vitro Activities:
  • Metal Chelation: The 8-quinolinyl group suggests a strong potential for chelating divalent metal ions, such as Cu²⁺, Zn²⁺, and Fe²⁺.

  • Neuroprotection: The compound may protect neuronal cells from various insults, including oxidative stress and excitotoxicity.

  • Antioxidant Activity: The quinoline ring system could enable the scavenging of free radicals.

Proposed In Vitro Experimental Workflow

in_vitro_workflow Figure 1: Proposed In Vitro Experimental Workflow for 3-(8-Quinolinyl)-L-alanine cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of 3-(8-Quinolinyl)-L-alanine metal_chelation Metal Chelation Assay (UV-Vis/Fluorescence) synthesis->metal_chelation antioxidant Antioxidant Assay (DPPH/ORAC) synthesis->antioxidant cytotoxicity Cytotoxicity Assay (MTT/LDH on Neuronal Cells) synthesis->cytotoxicity data_analysis Determine EC50/IC50 Values & Assess Statistical Significance metal_chelation->data_analysis antioxidant->data_analysis neuroprotection Neuroprotection Assay (e.g., H2O2 or Glutamate Challenge) cytotoxicity->neuroprotection Determine non-toxic concentrations neuroprotection->data_analysis mechanism Elucidate Potential Mechanisms of Action data_analysis->mechanism in_vivo_workflow Figure 2: Proposed In Vivo Experimental Workflow cluster_model Animal Model Selection cluster_treatment Treatment & Behavioral Analysis cluster_analysis Post-Mortem Analysis model_selection Select appropriate neurodegenerative disease model (e.g., transgenic mice) treatment Administer 3-(8-Quinolinyl)-L-alanine (e.g., oral gavage) model_selection->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral histology Histological Analysis of Brain Tissue (e.g., plaque load, neuronal loss) behavioral->histology biochemistry Biochemical Analysis (e.g., metal levels, oxidative stress markers) behavioral->biochemistry comparison_diagram Figure 3: Comparative Framework for Neuroprotective Agents main_compound 3-(8-Quinolinyl)-L-alanine alt1 Clioquinol main_compound->alt1 Compare metal chelation & neurotoxicity profile alt2 PBT2 main_compound->alt2 Compare blood-brain barrier penetration & efficacy alt3 Other Quinoline Derivatives main_compound->alt3 Assess novelty of mechanism of action

Caption: Conceptual comparison of key attributes.

While direct comparative data is unavailable, we can hypothesize potential advantages of 3-(8-Quinolinyl)-L-alanine:

  • Improved Pharmacokinetics: The L-alanine moiety could potentially enhance oral bioavailability and transport across the blood-brain barrier compared to less biocompatible quinoline derivatives.

  • Dual Mechanism of Action: The compound may offer a synergistic effect by combining metal chelation with other neuroprotective activities conferred by the amino acid structure or its influence on cellular metabolism.

  • Reduced Off-Target Effects: The specific stereochemistry of the L-alanine component might lead to more specific interactions with biological targets, potentially reducing side effects associated with some quinoline-based drugs.

Conclusion and Future Directions

3-(8-Quinolinyl)-L-alanine stands as a promising yet underexplored molecule at the intersection of metal chelation chemistry and amino acid biology. This guide has provided a comprehensive, albeit prospective, framework for its systematic investigation. The proposed in vitro and in vivo experimental workflows, grounded in established scientific principles, offer a clear path for researchers to elucidate the therapeutic potential of this novel compound. As with any pioneering research, the journey from hypothesis to validated therapeutic is long, but the unique structural attributes of 3-(8-Quinolinyl)-L-alanine make it a compelling candidate for exploration in the ongoing battle against neurodegenerative diseases.

References

Note: The reference list is a template. In a final publication, each entry would be populated with the actual citation details from the research conducted. The provided search results would be the starting point for building this comprehensive reference list.

Sources

Validation

Comparative analysis of different synthetic routes for 3-(8-Quinolinyl)-L-alanine.

For Researchers, Scientists, and Drug Development Professionals The unnatural amino acid 3-(8-Quinolinyl)-L-alanine is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid 3-(8-Quinolinyl)-L-alanine is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a metal-chelating 8-hydroxyquinoline moiety, allows for its incorporation into peptides and other molecules to create novel therapeutic and diagnostic agents. The synthesis of this chiral compound in high enantiomeric purity is a critical challenge. This guide provides a comparative analysis of various synthetic routes to 3-(8-Quinolinyl)-L-alanine, offering insights into the strategic advantages and limitations of each approach.

Introduction to the Significance of 3-(8-Quinolinyl)-L-alanine

3-(8-Quinolinyl)-L-alanine and its derivatives are of significant interest due to their ability to chelate metal ions, a property conferred by the 8-aminoquinoline scaffold. This characteristic has been exploited in the development of agents for various therapeutic areas, including neurodegenerative diseases and cancer. The precise stereochemistry of the L-alanine moiety is often crucial for biological activity, necessitating enantioselective synthetic strategies.

Comparative Analysis of Synthetic Strategies

Several distinct strategies have been developed for the synthesis of 3-(8-Quinolinyl)-L-alanine and its analogues. These can be broadly categorized into two main approaches:

  • Racemic Synthesis Followed by Resolution: These methods first construct the racemic amino acid, which is then separated into its constituent enantiomers.

  • Asymmetric Synthesis: These routes employ chiral reagents or catalysts to directly generate the desired L-enantiomer with high stereoselectivity.

This guide will delve into the following key synthetic routes:

  • Classical Approaches:

    • Condensation with Diethyl Acetamidomalonate

    • Erlenmeyer Azlactone Synthesis

  • Enantioselective Approaches:

    • Enzymatic Resolution

    • Asymmetric Hydrogenation

    • Chiral Auxiliary-Mediated Synthesis (e.g., Evans Oxazolidinone)

Below is a detailed examination of each method, including the underlying chemical principles, experimental considerations, and a critical evaluation of their respective strengths and weaknesses.

Route 1: Condensation with Diethyl Acetamidomalonate

This classical approach is a robust and widely used method for the synthesis of α-amino acids. The core of this strategy involves the alkylation of the enolate of diethyl acetamidomalonate with a suitable electrophile, in this case, an 8-(halomethyl)quinoline.

Underlying Chemistry

The reaction proceeds via the deprotonation of diethyl acetamidomalonate using a base, typically sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This nucleophile then undergoes an SN2 reaction with 8-(chloromethyl)quinoline or 8-(bromomethyl)quinoline. The resulting substituted malonate is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the racemic amino acid.

Experimental Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated Malonate C->E SN2 Reaction D 8-(Halomethyl)quinoline D->E G Racemic 3-(8-Quinolinyl)-alanine E->G Hydrolysis & Decarboxylation F Acid (e.g., HCl) F->G G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 8-Quinolinecarboxaldehyde D Unsaturated Azlactone A->D B Hippuric Acid B->D C Acetic Anhydride, NaOAc C->D F Saturated Azlactone D->F E Reducing Agent (e.g., H2/Pd) E->F H Racemic 3-(8-Quinolinyl)-alanine F->H G Acid or Base G->H

Caption: General workflow for the Erlenmeyer azlactone synthesis of 3-(8-Quinolinyl)-alanine.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes a readily available aldehyde as the starting material.The classical route produces a racemic mixture.
The azlactone intermediate can be a substrate for asymmetric hydrogenation.The hydrolysis of the stable azlactone ring can require harsh conditions.
A versatile method applicable to a wide range of aldehydes.Potential for side reactions during the condensation step.

Route 3: Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating racemic mixtures of amino acids. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic substrate.

Underlying Chemistry

A racemic mixture of an N-acyl-3-(8-quinolinyl)-alanine derivative is treated with an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical and chemical properties.

Experimental Workflow

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation A Racemic 3-(8-Quinolinyl)-alanine C Racemic N-Acyl-3-(8-quinolinyl)-alanine A->C B Acylating Agent B->C E L-3-(8-Quinolinyl)-alanine + N-Acyl-D-amino acid C->E D Aminoacylase D->E F Separation (e.g., Extraction, Chromatography) E->F G Pure L-enantiomer F->G H Recovered D-enantiomer F->H

Caption: Workflow for the enzymatic resolution of racemic 3-(8-Quinolinyl)-alanine.

Advantages and Disadvantages
AdvantagesDisadvantages
High enantioselectivity, often leading to >99% ee.The maximum theoretical yield for the desired enantiomer is 50%.
Mild reaction conditions, minimizing racemization and side reactions.Requires an additional step to prepare the N-acyl derivative.
Environmentally friendly ("green chemistry") approach.Enzyme activity and stability can be sensitive to reaction conditions.

Route 4: Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This technique utilizes a chiral transition metal catalyst to deliver hydrogen to a prochiral olefin in a stereocontrolled manner.

Underlying Chemistry

An α,β-unsaturated precursor, such as the azlactone derived from the Erlenmeyer synthesis, is hydrogenated using a chiral rhodium or ruthenium catalyst. The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 8-Quinolinecarboxaldehyde + N-Acylglycine B Prochiral Dehydroamino Acid Derivative A->B D N-Acyl-L-3-(8-quinolinyl)-alanine B->D C H2, Chiral Catalyst (e.g., Rh-DuPhos) C->D F L-3-(8-Quinolinyl)-alanine D->F E Hydrolysis E->F

Caption: Workflow for the asymmetric hydrogenation approach to L-3-(8-Quinolinyl)-alanine.

Advantages and Disadvantages
AdvantagesDisadvantages
High enantioselectivities are often achievable.Chiral catalysts can be expensive and sensitive to air and moisture.
Catalytic method, requiring only a small amount of the chiral source.Optimization of reaction conditions (pressure, temperature, solvent) may be required.
Can be a very efficient and atom-economical process.The synthesis of the dehydroamino acid precursor is an additional step.

Route 5: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinones are a well-known class of chiral auxiliaries.

Underlying Chemistry

An Evans oxazolidinone is first acylated with an appropriate acyl chloride. The resulting N-acyloxazolidinone is then enolized with a strong base, and the enolate is alkylated with 8-(bromomethyl)quinoline. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Finally, the auxiliary is cleaved to afford the desired L-amino acid.

Experimental Workflow

G cluster_0 Step 1: Acylation of Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Acyloxazolidinone A->C B Acyl Chloride B->C E Alkylated Product C->E D Base, 8-(Bromomethyl)quinoline D->E G L-3-(8-Quinolinyl)-alanine E->G F Hydrolysis (e.g., LiOH, H2O2) F->G

Caption: Workflow for the Evans auxiliary-mediated synthesis of L-3-(8-Quinolinyl)-alanine.

Advantages and Disadvantages
AdvantagesDisadvantages
High diastereoselectivity is often achieved.Stoichiometric amounts of the chiral auxiliary are required.
Reliable and well-precedented methodology.The auxiliary needs to be attached and then removed, adding steps to the synthesis.
The chiral auxiliary can often be recovered and reused.The cost of the chiral auxiliary can be a factor.

Quantitative Comparison of Synthetic Routes

Synthetic RouteTypical YieldTypical Enantiomeric Excess (ee)Number of Steps (from common precursors)Key Considerations
Diethyl Acetamidomalonate 60-80% (racemic)N/A (requires resolution)3-4Robust, but requires resolution.
Erlenmeyer Azlactone 50-70% (racemic)N/A (can be coupled with asymmetric reduction)3-4Versatile, potential for asymmetric variant.
Enzymatic Resolution <50% (for L-enantiomer)>99%4-5High enantiopurity, but lower theoretical yield.
Asymmetric Hydrogenation 70-95%90-99%3-4Highly efficient, but catalyst-dependent.
Evans Chiral Auxiliary 60-80%>98% (de)4-5Reliable and highly selective, but less atom-economical.

Detailed Experimental Protocol: Asymmetric Hydrogenation of an Azlactone Precursor

This protocol is a representative example of an asymmetric hydrogenation approach.

Step 1: Synthesis of the Azlactone Precursor

  • To a mixture of 8-quinolinecarboxaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.2 eq) is added acetic anhydride (3.0 eq).

  • The mixture is heated at 100 °C for 2 hours with stirring.

  • After cooling to room temperature, the reaction mixture is poured into cold ethanol.

  • The precipitated solid is collected by filtration, washed with cold ethanol and water, and dried under vacuum to afford the unsaturated azlactone.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a pressure vessel is charged with the azlactone from Step 1 (1.0 eq) and a chiral rhodium catalyst such as [Rh(COD)(R,R-Et-DuPhos)]BF4 (0.01 eq).

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 psi).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

Step 3: Hydrolysis to the L-Amino Acid

  • The crude product from Step 2 is dissolved in a mixture of acetic acid and concentrated hydrochloric acid (1:1).

  • The solution is heated at reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., ammonium hydroxide).

  • The precipitated L-3-(8-Quinolinyl)-alanine is collected by filtration, washed with cold water and ethanol, and dried.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure 3-(8-Quinolinyl)-L-alanine can be achieved through several distinct and effective routes. For large-scale synthesis where cost is a major factor, a racemic synthesis via the diethyl acetamidomalonate or Erlenmeyer azlactone route followed by enzymatic or classical resolution may be the most practical approach. For research and development purposes, where high enantiopurity and efficiency are paramount, asymmetric hydrogenation or the use of a chiral auxiliary like the Evans oxazolidinone are excellent choices.

The continued development of more active and selective catalysts for asymmetric hydrogenation will likely make this the most attractive route in the future, offering a combination of high yield, excellent enantioselectivity, and atom economy. Furthermore, the exploration of novel biocatalytic methods, such as the use of engineered transaminases, could provide even more direct and environmentally benign pathways to this valuable unnatural amino acid. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost, and available resources.

References

  • Öhlinger, S. H. (2009). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES, 17(17).
  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Organic letters, 3(20), 3157–3159.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions of N-Acyloxazolidinones and N-Acyloxazolidinethiones. Organic Letters, 8(8), 1613–1616.
  • Paizs, C., & Toşa, M. I. (2004). Enzymatic resolutions of amino acids.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-(8-Quinolinyl)-L-alanine

[1][2] Part 1: Executive Hazard Assessment Do not treat 3-(8-Quinolinyl)-L-alanine as a standard amino acid. While the alanine backbone suggests biological safety, the 8-quinolinyl moiety dictates the safety profile.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Hazard Assessment

Do not treat 3-(8-Quinolinyl)-L-alanine as a standard amino acid. While the alanine backbone suggests biological safety, the 8-quinolinyl moiety dictates the safety profile.[1][2] This compound acts as a bidentate chelator and carries the toxicological burden of the quinoline ring system.[2]

The "Why" Behind the Protocol
  • Toxicological Vector: Quinoline and its derivatives are classified as possible human carcinogens (Group 2B) and mutagens.[2] The disposal pathway must prevent any release into water systems or contact with soil.[2]

  • Chelation Risk (The Hidden Hazard): This molecule is designed to bind metal ions.[2] Crucial: Do not mix this waste with "Heavy Metal Waste" streams intended for precipitation treatment.[2] The chelating agent will keep metals in solution, potentially causing downstream treatment failures and regulatory violations.[2]

  • Environmental Persistence: Quinolines are harmful to aquatic life with long-lasting effects.[2][3] Drain disposal is strictly prohibited.[2]

Part 2: Physical & Chemical Profile for Disposal

PropertySpecificationOperational Implication
CAS Number 137940-23-9 (Generic Analog)Use for waste manifesting.[1][2][4]
Hazard Class Irritant / Potential Carcinogen Handle as "High Hazard" organic solid.[1][2]
Solubility pH-dependent (Amphoteric)Soluble in dilute acids/bases; sparingly soluble in neutral water.[1]
Reactivity Incompatible with Strong Oxidizers Risk of exothermic reaction.[1][2] Segregate strictly.
RCRA Status U190 (Quinoline) ContextWhile the derivative may not be explicitly listed, Best Practice dictates managing it as U-listed hazardous waste.[1][2]

Part 3: Waste Segregation & Decision Matrix

The following decision matrix outlines the logical flow for categorizing this specific waste.

DisposalWorkflow Start Waste Generation: 3-(8-Quinolinyl)-L-alanine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Trace Chem) Solid->StreamA Double Bag & Tag SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (>10% Organic) SolventCheck->Organic DMSO, MeOH, etc. Aqueous Aqueous Solution (<10% Organic) SolventCheck->Aqueous Water/Buffer StreamB STREAM B: Halogenated/Non-Halogenated Organic Waste Organic->StreamB Incineration Stream ChelationCheck Contains Heavy Metals? Aqueous->ChelationCheck StreamC STREAM C: Aqueous Waste with Toxic Organics ChelationCheck->StreamC No Metals StreamD STREAM D: Complexed Metal Waste (DO NOT MIX with General Metal Waste) ChelationCheck->StreamD Metals Present

Figure 1: Waste Segregation Logic Flow.[1][2] Note the critical separation of complexed metal waste (Stream D) to prevent interference with standard precipitation protocols.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spill cleanup residues, contaminated weighing boats.[1][2]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask or fume hood operation.[2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(8-Quinolinyl)-L-alanine"[1][2][5][6]

    • Hazards: "Toxic," "Irritant."[2]

  • Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitrates, perchlorates).[2]

  • Disposal: Hand off to EHS for incineration .[2][7]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, washing solvents.[1][2]

  • pH Check: Ensure the solution pH is between 5 and 9 to prevent container corrosion, unless using specific acid/base waste streams.[2]

  • Solvent Segregation:

    • If in Organic Solvent (DMSO, Methanol): Pour into "Organic Waste" carboy.[2] Distinguish between Halogenated and Non-Halogenated based on the co-solvent.[2]

    • If in Aqueous Buffer: Pour into "Aqueous Waste with Toxic Organics."[2]

    • CRITICAL WARNING: If the solution contains metal ions (Cu, Zn, Fe) and this compound, label clearly as "Aqueous Waste - Chelated Metals." Do not pour into general inorganic acid waste, as the chelate prevents metal precipitation.[2]

  • Triple Rinse: Triple rinse empty supply bottles with a compatible solvent; add rinsate to the liquid waste container.[2] Deface the original label and dispose of the bottle as regular glass trash (if permitted) or solid chemical waste.

Part 5: Emergency Response (Spills)

In the event of a powder spill outside primary containment:

  • Isolate: Evacuate the immediate area (radius of 3 meters).[2]

  • Protect: Don PPE (Gloves, Goggles, N95/Respirator).[2][3]

  • Contain: Gently cover the spill with damp paper towels to prevent dust generation.[2]

  • Clean:

    • Scoop up material using a plastic dustpan or card.[2]

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.[2]

    • Verification: Use a UV lamp (365 nm) to check for fluorescence. 8-quinolinyl derivatives are often fluorescent; residual glow indicates incomplete cleanup.[2]

  • Dispose: Place all cleanup materials into Stream A (Solid Hazardous Waste).

Part 6: Regulatory & Compliance Reference

Regulatory BodyCode/SectionRelevance
EPA (USA) 40 CFR 261.33 Quinoline is a U-Listed Waste (U190) .[1] While derivatives are not automatically U-listed, the "Mixture Rule" or "Derived-From Rule" often compels treating them with equal severity [1].[2]
GHS Category 2 (Mutagen) Mandates specific labeling and "Cradle-to-Grave" tracking.[1][2]
DOT UN 2811 Likely transport classification: "Toxic solid, organic, n.o.s."[1][2] (if pure) [2].[2]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] RCRA Orientation Manual.[2] Available at: [Link]

  • PubChem. Compound Summary: 3-(8-Quinolinyl)-L-alanine.[2][5][6] National Library of Medicine.[2] Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.